Product packaging for Spiro[3.3]heptane-2-carboxylic acid(Cat. No.:CAS No. 28114-87-6)

Spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1321703
CAS No.: 28114-87-6
M. Wt: 140.18 g/mol
InChI Key: FUQHLUSGMOSPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and polymer science. This compound features a unique spiro[3.3]heptane scaffold, which serves as a conformationally restricted, three-dimensional bioisostere. It is widely used as a key precursor for the synthesis of advanced molecular entities, including optically active oligo- and polyamides . In drug discovery, the spiro[3.3]heptane core is a valuable surrogate for traditional ring systems like 1,3- or 1,4-substituted cyclohexanes, as its incorporation into lead molecules can favorably improve the pharmacological profile by reducing lipophilicity and increasing metabolic stability and aqueous solubility . The carboxylic acid functional group at the 2-position allows for straightforward further derivatization into amides, esters, and other important chemical intermediates. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1321703 Spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-87-6

Properties

IUPAC Name

spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHLUSGMOSPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605186
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-87-6
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Spiro[3.3]heptane-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[3.3]heptane-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space. This guide provides a comprehensive overview of a core synthesis pathway, including detailed experimental protocols and quantitative data to support researchers in its practical application.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is a four-step process commencing with the formation of a key cyclobutane intermediate, 1,1-bis(bromomethyl)cyclobutane. This is followed by the construction of the spirocyclic core via a double alkylation of a malonic ester, subsequent hydrolysis to a dicarboxylic acid, and a final thermal decarboxylation to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocycle Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Pentaerythritol Pentaerythritol 1,1-Bis(hydroxymethyl)cyclobutane 1,1-Bis(hydroxymethyl)cyclobutane Pentaerythritol->1,1-Bis(hydroxymethyl)cyclobutane Rearrangement 1,1-Bis(hydroxymethyl)cyclobutane->1,1-Bis(bromomethyl)cyclobutane Bromination 1,1-Bis(bromomethyl)cyclobutane->Diethyl_spiro_heptane_dicarboxylate Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Diethyl_spiro_heptane_dicarboxylate Double Alkylation Diethyl_spiro_heptane_dicarboxylate->Spiro_heptane_dicarboxylic_acid Saponification Spiro_heptane_carboxylic_acid Spiro[3.3]heptane- 2-carboxylic acid Spiro_heptane_dicarboxylic_acid->Spiro_heptane_carboxylic_acid Thermal Decarboxylation

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis pathway.

StepReactionStarting MaterialProductTypical Yield (%)
1Bromination1,1-Bis(hydroxymethyl)cyclobutane1,1-Bis(bromomethyl)cyclobutane70-80%
2Double Alkylation1,1-Bis(bromomethyl)cyclobutaneDiethyl spiro[3.3]heptane-2,2-dicarboxylate60-70%
3SaponificationDiethyl spiro[3.3]heptane-2,2-dicarboxylateSpiro[3.3]heptane-2,2-dicarboxylic acid90-95%
4DecarboxylationSpiro[3.3]heptane-2,2-dicarboxylic acidThis compound~80%[1]

Experimental Protocols

Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

The synthesis of the key intermediate, 1,1-bis(bromomethyl)cyclobutane, can be achieved from 1,1-bis(hydroxymethyl)cyclobutane, which is accessible from the rearrangement of pentaerythritol. The bromination is typically carried out using a phosphorus tribromide or a similar brominating agent.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclobutane

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as a scavenger for HBr)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,1-bis(hydroxymethyl)cyclobutane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

  • Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1-bis(bromomethyl)cyclobutane, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate

This step involves a double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane to form the spirocyclic core.

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or sodium hydride (NaH)

  • Ethanol (anhydrous) or Dimethylformamide (DMF)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a three-necked flask under an inert atmosphere.

  • Diethyl malonate is added dropwise to the stirred solution.

  • A solution of 1,1-bis(bromomethyl)cyclobutane in anhydrous ethanol is then added dropwise, and the reaction mixture is heated to reflux for several hours.

  • After cooling to room temperature, the reaction mixture is poured into water and acidified with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the resulting crude diethyl spiro[3.3]heptane-2,2-dicarboxylate is purified by vacuum distillation.

Step 3: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic acid

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Materials:

  • Diethyl spiro[3.3]heptane-2,2-dicarboxylate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • A solution of diethyl spiro[3.3]heptane-2,2-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide.

  • The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.

  • The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield spiro[3.3]heptane-2,2-dicarboxylic acid.

Step 4: Synthesis of this compound

The final step is a thermal decarboxylation of the dicarboxylic acid.[1]

Materials:

  • Spiro[3.3]heptane-2,2-dicarboxylic acid

Procedure:

  • Crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mole) is placed in a distillation apparatus.[1]

  • The material is heated to 220 °C for approximately 30 minutes.[1]

  • Heating is continued until the evolution of carbon dioxide ceases.[1]

  • The reaction mixture is then cooled to yield the crude this compound (e.g., 5.38 g).[1]

  • The product can be further purified by distillation under reduced pressure or by recrystallization.

Logical Workflow for Synthesis

Workflow Start Start: Commercially available reagents Precursor_Synthesis Synthesize 1,1-bis(bromomethyl)cyclobutane Start->Precursor_Synthesis Spirocycle_Formation Form spiro[3.3]heptane diester via double alkylation Precursor_Synthesis->Spirocycle_Formation Hydrolysis Hydrolyze diester to dicarboxylic acid Spirocycle_Formation->Hydrolysis Decarboxylation Thermally decarboxylate to final product Hydrolysis->Decarboxylation Purification Purify this compound Decarboxylation->Purification Analysis Characterize final product (NMR, MS, etc.) Purification->Analysis End End: Pure this compound Analysis->End

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptane-2-carboxylic acid is a conformationally restricted, non-planar carboxylic acid that has garnered significant interest in medicinal chemistry and drug design. Its rigid, three-dimensional spirocyclic core offers a unique structural scaffold that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in drug development. The spiro[3.3]heptane motif is increasingly being utilized as a bioisosteric replacement for common aromatic rings, such as benzene, in an effort to "escape from flatland" and access novel chemical space with improved drug-like properties.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₂O₂PubChem[1]
Molecular Weight 140.18 g/mol PubChem[1]
Melting Point 25 °CSigma-Aldrich
Boiling Point 256.8 ± 8.0 °C at 760 mmHgSigma-Aldrich
pKa (Predicted) 4.77 ± 0.20N/A
LogP (Computed) 1.8PubChem[1]
LogP (Predicted) 1.6513ChemScene[2]
Topological Polar Surface Area (TPSA) 37.3 ŲPubChem[1], ChemScene[2]
Hydrogen Bond Donors 1PubChem[1], ChemScene[2]
Hydrogen Bond Acceptors 2 (Computed from structure)N/A
Rotatable Bonds 1ChemScene[2]
Physical Form Liquid or Solid/Semi-solidSigma-Aldrich
Storage Temperature 4 °C or 2-8 °CSigma-Aldrich

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standardized experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[3][4][5]

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination.

  • A second, more precise measurement is performed with a slower heating rate (1-2 °C/min) near the approximate melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it can be determined by potentiometric titration.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

  • An equal volume of water that has been pre-saturated with n-octanol is added to a flask containing the octanol solution.

  • The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications in Drug Discovery

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive building block in drug design. It serves as a saturated bioisostere of a phenyl ring, offering a means to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.

Bioisosteric Replacement of Phenyl Groups

A key application of this compound and its derivatives is the replacement of phenyl groups in existing drug molecules. This strategy aims to create novel, patentable chemical entities with improved pharmacological profiles.

Bioisosteric_Replacement cluster_0 Drug Development Strategy cluster_1 Improved Properties cluster_2 Example Applications Phenyl_Drug Phenyl-containing Drug Molecule Spiro_Analog Spiro[3.3]heptane Analog Phenyl_Drug->Spiro_Analog Bioisosteric Replacement Improved_Solubility Increased Solubility Spiro_Analog->Improved_Solubility Improved_Metabolism Enhanced Metabolic Stability Spiro_Analog->Improved_Metabolism Novel_IP Novel Intellectual Property Spiro_Analog->Novel_IP Sonidegib Sonidegib (Anticancer) Spiro_Analog->Sonidegib Vorinostat Vorinostat (Anticancer) Spiro_Analog->Vorinostat Benzocaine Benzocaine (Anesthetic) Spiro_Analog->Benzocaine

Bioisosteric replacement strategy using the spiro[3.3]heptane scaffold.

Synthesis Workflow

The synthesis of this compound typically involves the thermal decarboxylation of a dicarboxylic acid precursor.[6]

Synthesis_Workflow Start Spiro[3.3]heptane-2,6-dicarboxylic acid Step1 Thermal Decarboxylation (Heat at ~220°C) Start->Step1 Intermediate Evolution of CO₂ Step1->Intermediate Product This compound Intermediate->Product

General synthesis workflow for this compound.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to planar aromatic systems in drug design. The experimental protocols and data presented in this guide provide a foundational understanding for the characterization and application of this promising scaffold in the pursuit of novel and improved therapeutics. The continued exploration of spirocyclic scaffolds like this compound is expected to yield innovative drug candidates with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to Spiro[3.3]heptane-2-carboxylic acid (CAS: 28114-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptane-2-carboxylic acid is a saturated carbocyclic compound featuring a spirocyclic core composed of two fused cyclobutane rings. This unique three-dimensional structure has garnered significant interest in medicinal chemistry, primarily as a non-collinear bioisostere for the benzene ring.[1] Its rigid framework and distinct vector projections offer a novel strategy to explore chemical space, leading to the development of patent-free drug analogues with potentially improved physicochemical and pharmacological properties. This guide provides a comprehensive overview of its synthesis, properties, and applications in drug discovery.

Physicochemical and Spectroscopic Data

The structural and chemical properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 28114-87-6[2][3]
Molecular Formula C₈H₁₂O₂[2][3]
Molecular Weight 140.18 g/mol [2][3]
IUPAC Name This compound
Physical Form Solid, semi-solid, or liquid
Melting Point 25 °C
Boiling Point 256.8 ± 8.0 °C at 760 mmHg
Storage Temperature 2-8°C, sealed in a dry environment
Purity (typical) ≥96%

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (400 MHz, DMSO-d₆): δ 11.98 (s, 1H), 2.85 (m, 1H), 2.15-2.03 (m, 4H), 1.96 (t, J = 7.3 Hz, 2H), 1.84 (t, J = 7.3 Hz, 2H), 1.76-1.70 (m, 2H)
¹³C NMR No experimental data available in the searched literature. Predicted chemical shifts for the carboxyl carbon are in the range of 170-185 ppm.
IR Spectroscopy No experimental data available in the searched literature. Expected characteristic absorptions include a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.
Mass Spectrometry No experimental data available in the searched literature. Predicted m/z values for common adducts are available.

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported.

Synthesis via Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic acid

This method involves the thermal decarboxylation of a gem-dicarboxylic acid precursor.

Experimental Protocol:

  • Preparation of Spiro[3.3]heptane-2,2-dicarboxylic acid: The synthesis of the dicarboxylic acid precursor is not detailed in the available literature.

  • Decarboxylation: Spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) is dissolved in pyridine (20 mL). The reaction mixture is heated at 115 °C overnight.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and concentrated to dryness using a rotary evaporator. The resulting residue is treated with 6 M aqueous hydrochloric acid and subsequently extracted with dichloromethane (3 x 20 mL).

  • Purification: The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to afford this compound. (Yield: 1.21 g, 92%).

Logical Workflow for Synthesis via Decarboxylation:

G cluster_0 Synthesis Protocol A Spiro[3.3]heptane-2,2-dicarboxylic acid in Pyridine B Heat at 115°C overnight A->B Decarboxylation C Cool to Room Temperature B->C D Concentrate in vacuo C->D E Treat with 6M HCl D->E Acidification F Extract with Dichloromethane E->F Liquid-Liquid Extraction G Dry with Na₂SO₄ F->G H Filter and Concentrate G->H I This compound H->I Final Product

Caption: Synthesis of this compound via decarboxylation.

Synthesis via Thermal Decarboxylation of Crude Spiro[3.3]heptane-3,3-dicarboxylic acid

This is a solvent-free approach involving direct heating of the dicarboxylic acid precursor.

Experimental Protocol:

  • Starting Material: Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole).

  • Decarboxylation: The crude material is heated at 220 °C for 30 minutes. Heating is continued until the evolution of carbon dioxide ceases.

  • Isolation: The reaction mixture is cooled to yield crude this compound (5.38 g). Further purification may be required.

Applications in Drug Discovery: A Benzene Bioisostere

The most prominent application of this compound is as a building block for creating saturated, three-dimensional analogues of aromatic drug molecules.[1] This "escape from flatland" approach can lead to compounds with improved pharmacokinetic properties and novel intellectual property.

Analogue of Sonidegib: Hedgehog Pathway Inhibition

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, approved for the treatment of basal cell carcinoma.[4][5] Replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety has been explored.

Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action:

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Transcription Factors SUFU->GLI Sequesters and promotes degradation Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (Cell Proliferation, Survival) Nucleus->TargetGenes Activates Sonidegib Sonidegib / Spiro[3.3]heptane Analogue Sonidegib->SMO Inhibits G cluster_1 Mechanism of HDAC Inhibition Vorinostat Vorinostat / Spiro[3.3]heptane Analogue HDAC Histone Deacetylase (HDAC) Vorinostat->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Allows for CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

References

An In-depth Technical Guide to the Molecular Structure of Spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthesis of Spiro[3.3]heptane-2-carboxylic acid. This spirocyclic compound is of growing interest in medicinal chemistry, where its rigid, three-dimensional scaffold is explored as a saturated bioisostere for benzene, offering an escape from the "flatland" of traditional aromatic moieties in drug design.[1][2]

Molecular Identity and Physicochemical Properties

This compound is a carbocyclic compound featuring two cyclobutane rings sharing a single carbon atom, known as the spiro atom. A carboxylic acid group is attached at the 2-position of one of the rings.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value Source
IUPAC Name This compound [3]
Molecular Formula C₈H₁₂O₂ [3][4][5]
CAS Number 28114-87-6 [3][5]
Molecular Weight 140.18 g/mol [3][5]
Monoisotopic Mass 140.083729621 Da [3][4]
SMILES C1CC2(C1)CC(C2)C(=O)O [3][4]
InChIKey FUQHLUSGMOSPRQ-UHFFFAOYSA-N [3][4][6]
XlogP (Predicted) 1.8 [3][4]
Topological Polar Surface Area (TPSA) 37.3 Ų [3][5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 1 [5]

| Rotatable Bonds | 1 |[5] |

synthesis_workflow start 1,1-bis(bromomethyl)cyclobutane + Diethyl Malonate step1 Double Alkylation start->step1 intermediate1 Spiro[3.3]heptane-2,2-dicarboxylate ester step1->intermediate1 step2 Alkaline Saponification (e.g., NaOH) intermediate1->step2 intermediate2 Spiro[3.3]heptane-2,2-dicarboxylic acid step2->intermediate2 step3 Thermal Decarboxylation (~220°C) intermediate2->step3 product This compound step3->product

References

An In-Depth Technical Guide to Spiro[3.3]heptane Scaffolds: From Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane scaffold, a unique three-dimensional (3D) structural motif, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, non-planar geometry offers an attractive alternative to traditional flat, aromatic rings, enabling the exploration of novel chemical space and the development of drug candidates with improved physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of spiro[3.3]heptane scaffolds, along with their applications in modern drug development, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Discovery and History: A Look Back at Fecht's Acid

The journey of the spiro[3.3]heptane scaffold began in the early 20th century with the pioneering work of H. Fecht. In 1907, he reported the synthesis of a dicarboxylic acid derivative, now famously known as "Fecht's acid" (spiro[3.3]heptane-2,6-dicarboxylic acid).[1][2] This seminal work laid the foundation for the exploration of this unique spirocyclic system.

Fecht's synthesis involved the reaction of pentaerythritol tetrabromide with diethyl malonate in the presence of a base, a method that, while groundbreaking for its time, was often low-yielding.

Historical Synthesis of Fecht's Acid

The original synthesis of Fecht's acid, while historically significant, is often inefficient by modern standards. Below is a generalized protocol based on early reports.

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) - Historical Perspective

Materials:

  • Pentaerythritol tetrabromide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate is added to the sodium ethoxide solution, forming the sodium salt of diethyl malonate.

  • Pentaerythritol tetrabromide is then added to the reaction mixture.

  • The mixture is heated under reflux for an extended period.

  • After cooling, the reaction mixture is acidified with hydrochloric acid.

  • The resulting precipitate, the tetraethyl ester of spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid, is collected by filtration.

  • The tetraester is then saponified using a strong base (e.g., sodium hydroxide).

  • Subsequent acidification yields the tetracarboxylic acid.

  • Decarboxylation of the tetracarboxylic acid by heating affords spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid).[3]

Note: This is a generalized representation. Specific reaction conditions and yields in early reports were often not well-documented.

The logical flow of Fecht's synthesis can be visualized as follows:

Fechts_Synthesis Pentaerythritol_tetrabromide Pentaerythritol tetrabromide Cyclization Cyclization Pentaerythritol_tetrabromide->Cyclization Diethyl_malonate Diethyl malonate Diethyl_malonate->Cyclization Base Base (NaOEt) Base->Cyclization Tetraester Tetraethyl spiro[3.3]heptane- 2,2,6,6-tetracarboxylate Cyclization->Tetraester Saponification Saponification Tetraester->Saponification Tetracarboxylic_acid Spiro[3.3]heptane- 2,2,6,6-tetracarboxylic acid Saponification->Tetracarboxylic_acid Decarboxylation Decarboxylation Tetracarboxylic_acid->Decarboxylation Fechts_Acid Spiro[3.3]heptane- 2,6-dicarboxylic acid (Fecht's Acid) Decarboxylation->Fechts_Acid

Figure 1: Logical workflow of Fecht's historical synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.

Modern Synthetic Strategies

While Fecht's synthesis was a landmark achievement, modern organic chemistry has developed more efficient and versatile methods to access the spiro[3.3]heptane core and its derivatives. These contemporary routes often offer higher yields, greater functional group tolerance, and scalability.

One-Pot Synthesis of Spiro[3.3]heptanones

A notable modern approach involves a one-pot reaction for the synthesis of spiro[3.3]heptanones, which are valuable intermediates for further functionalization.[4]

Experimental Protocol: One-Pot Synthesis of Spiro[3.3]heptanones

Materials:

  • Alkene

  • N,N-dimethylamide of cyclobutane carboxylic acid

  • Triflic anhydride

  • Collidine or Lutidine

  • 1,2-dichloroethane

  • Aqueous sodium bicarbonate

Procedure:

  • To a solution of the N,N-dimethylamide of cyclobutane carboxylic acid (1.2 equiv.) and collidine or lutidine (1.2 equiv.) in 1,2-dichloroethane, triflic anhydride (1.2 equiv.) is added at a controlled temperature.

  • The alkene (1.0 equiv.) is then added to the reaction mixture.

  • The reaction is heated to reflux and stirred for 16 hours.

  • Upon completion, the reaction is quenched by the addition of aqueous sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford the desired spiro[3.3]heptanone.[4]

The workflow for this modern one-pot synthesis is depicted below:

One_Pot_Synthesis Amide N,N-dimethylamide of cyclobutane carboxylic acid Activation Activation Amide->Activation Triflic_anhydride Triflic anhydride Triflic_anhydride->Activation Base Collidine/Lutidine Base->Activation Cycloaddition [2+2] Cycloaddition Activation->Cycloaddition Alkene Alkene Alkene->Cycloaddition Hydrolysis Hydrolysis Cycloaddition->Hydrolysis Spiroheptanone Spiro[3.3]heptanone Hydrolysis->Spiroheptanone

Figure 2: Workflow for the one-pot synthesis of spiro[3.3]heptanones.
Synthesis of 2,6-Diazaspiro[3.3]heptanes

Heterocyclic variants of the spiro[3.3]heptane scaffold, such as 2,6-diazaspiro[3.3]heptanes, are of particular interest in drug discovery as bioisosteres for common motifs like piperazine.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [5]

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equiv) in THF is prepared in a sealed tube.

  • Potassium tert-butoxide (2.2 equiv, as a 1.0 M solution in THF) is added to the stirred solution.

  • The reaction mixture is heated at 70 °C.

  • After 90 minutes, an additional portion of potassium tert-butoxide (1 equiv) is added, and heating is continued for another hour.

  • The reaction is then cooled to room temperature and filtered to remove potassium chloride.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography.[5]

Physicochemical Properties of Spiro[3.3]heptane Derivatives

The unique 3D structure of the spiro[3.3]heptane scaffold imparts distinct physicochemical properties compared to their flat aromatic counterparts. These properties, such as lipophilicity (LogP) and acidity/basicity (pKa), are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Compound/ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAReference
Spiro[3.3]heptaneC₇H₁₂96.173.1[6]
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid)C₉H₁₂O₄184.19-[2]

Spiro[3.3]heptane Scaffolds in Drug Discovery

The rigid nature of the spiro[3.3]heptane core allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective inhibitors of biological targets.

As a Benzene Bioisostere

The spiro[3.3]heptane moiety has been successfully employed as a non-collinear bioisostere of the phenyl ring in several drug candidates. This substitution can lead to improved physicochemical properties and novel intellectual property. A notable example is the replacement of the meta-benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core.

CompoundTargetIC₅₀ (µM)Reference
SonidegibHedgehog signaling pathway-[7]
trans-76 (Spiro[3.3]heptane analog of Sonidegib)Hedgehog signaling pathway>10[7]
cis-76 (Spiro[3.3]heptane analog of Sonidegib)Hedgehog signaling pathway>10[7]

While in this specific example the spiro[3.3]heptane analogs of Sonidegib were found to be less active, the study demonstrates the feasibility of this bioisosteric replacement.[7] In other cases, this strategy has led to compounds with retained or even improved biological activity. For instance, a spiro[3.3]heptane-based analog of the anesthetic drug Benzocaine showed significant in vivo anesthetic activity.[7][8]

The logical relationship of bioisosteric replacement in drug design is illustrated below:

Bioisosteric_Replacement Lead_Compound Lead Compound (with Phenyl Ring) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Spiro_Analog Spiro[3.3]heptane Analog Bioisosteric_Replacement->Spiro_Analog Improved_Properties Improved Properties Spiro_Analog->Improved_Properties Retained_Activity Retained/Improved Biological Activity Spiro_Analog->Retained_Activity Novel_IP Novel Intellectual Property Spiro_Analog->Novel_IP

Figure 3: The concept of bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.

Conclusion

The spiro[3.3]heptane scaffold has evolved from a historical curiosity to a valuable building block in modern medicinal chemistry. Its unique 3D geometry provides a powerful tool for designing novel drug candidates with optimized properties. The development of efficient and scalable synthetic routes has further fueled its adoption in drug discovery programs. As researchers continue to explore the vast chemical space enabled by this versatile scaffold, the emergence of new and innovative therapeutics based on the spiro[3.3]heptane core is highly anticipated.

References

A Technical Guide to the Thermal Decarboxylation Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the thermal decarboxylation synthesis of Spiro[3.3]heptane-2-carboxylic acid, a valuable building block in medicinal chemistry. The spiro[3.3]heptane motif is increasingly utilized in drug design as a saturated bioisostere for phenyl rings, offering improved physicochemical properties and novel three-dimensional chemical space.[1] This guide provides a comprehensive overview of the synthesis, including the preparation of the precursor, a detailed experimental protocol for the decarboxylation, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Malonic Ester Synthesis: The precursor, Spiro[3.3]heptane-2,2-dicarboxylic acid, is synthesized via a malonic ester synthesis route. This involves the reaction of 1,1-bis(bromomethyl)cyclobutane with two equivalents of a malonate anion, followed by hydrolysis of the resulting tetraester.

  • Thermal Decarboxylation: The gem-dicarboxylic acid precursor is then heated, leading to the loss of one carboxyl group as carbon dioxide to yield the desired this compound.

Experimental Protocols

Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic Acid (Precursor)

The synthesis of the dicarboxylic acid precursor is a crucial first step. While various methods exist, a common approach involves the alkylation of diethyl malonate with a suitable cyclobutane derivative.

Reaction Scheme:

Materials and Methods:

A detailed procedure for a similar synthesis is described in the literature, which can be adapted for this specific target. Generally, the reaction involves the slow addition of a solution of sodium ethoxide in absolute ethanol to a heated and vigorously stirred mixture of diethyl malonate and trimethylene chlorobromide. Maintaining anhydrous conditions is critical for the success of this reaction. After the reaction is complete, the ethanol is removed by distillation, and the product is worked up by extraction and purified by vacuum distillation.

Thermal Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic Acid

This step involves the thermal removal of one of the carboxylic acid groups.

Experimental Protocol:

Crude spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 0.046 mole) is placed in a round-bottom flask equipped with a condenser.[2] The material is heated to 220°C for 30 minutes.[2] The heating is continued until the evolution of carbon dioxide ceases.[2] The reaction mixture is then cooled to room temperature to yield the crude this compound.[2]

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[3]

Quantitative Data

The following table summarizes the key quantitative data for the thermal decarboxylation step.

ParameterValueReference
Starting Material8.3 g of crude spiro[3.3]heptane-2,2-dicarboxylic acid[2]
Moles of Starting Material0.046 mole[2]
Product Weight5.38 g of this compound[2]
Calculated Yield~83.7%
Purity≥96% (Commercially available)
Melting Point25 °C
Boiling Point256.8 ± 8.0 °C at 760 mmHg

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the theoretical reaction mechanism and the practical experimental workflow.

Reaction_Mechanism cluster_precursor Spiro[3.3]heptane-2,2-dicarboxylic Acid cluster_transition Transition State cluster_products Products precursor [Image of Spiro[3.3]heptane-2,2-dicarboxylic acid structure] transition_state [Image of the 6-membered ring transition state for decarboxylation] precursor->transition_state Heat (220°C) enol [Image of the enol intermediate structure] transition_state->enol Loss of CO2 co2 CO2 final_product [Image of this compound structure] enol->final_product Tautomerization

Caption: Reaction mechanism for the thermal decarboxylation.

Experimental_Workflow start Start: Spiro[3.3]heptane-2,2-dicarboxylic Acid heat Heat at 220°C for 30 min start->heat monitor Monitor CO2 evolution heat->monitor cool Cool to room temperature monitor->cool CO2 evolution ceases purify Purification (Vacuum Distillation or Column Chromatography) cool->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the synthesis.

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons on the cyclobutane rings and the methine proton adjacent to the carboxylic acid group.

  • ¹³C NMR: Signals for the spiro carbon, the quaternary carbon of the carboxylic acid, and the various methylene and methine carbons of the spirocyclic system.

  • IR Spectroscopy: A strong carbonyl stretch (C=O) from the carboxylic acid, and a broad O-H stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ).

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as needed for their specific applications.

References

A Technical Guide to Spirocyclic Scaffolds: The Case of 1,6-Dioxaspiro[4.4]nonane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of spirocyclic compounds, focusing on the 1,6-dioxaspiro[4.4]nonane scaffold as a representative example. While the molecular formula C8H12O2 can correspond to various spiro isomers, this guide centers on the closely related and extensively studied C7H12O2 spiroketal, 1,6-dioxaspiro[4.4]nonane, and its C7H8O4 derivative, 1,6-dioxaspiro[4.4]nonane-2,7-dione. These compounds serve as excellent models for understanding the synthesis, properties, and applications of spirocycles in medicinal chemistry and materials science.

Spirocyclic motifs are increasingly vital in drug discovery.[1] Their inherent three-dimensionality provides a rigid conformational framework that can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to traditional flat aromatic scaffolds.[1][2]

Core Compound Identification and Properties

The selected core compounds for this guide are 1,6-dioxaspiro[4.4]nonane and its corresponding dione. Their IUPAC names and key chemical properties are summarized below.

Table 1: Physicochemical Properties of Core Spiro Compounds

Property1,6-Dioxaspiro[4.4]nonane1,6-Dioxaspiro[4.4]nonane-2,7-dione
IUPAC Name 1,6-dioxaspiro[4.4]nonane[3]1,6-dioxaspiro[4.4]nonane-2,7-dione[4][5]
Synonym(s) -4,4-Dihydroxypimelic acid dilactone, Spirodilactone
Molecular Formula C7H12O2[3]C7H8O4[4][5]
Molecular Weight 128.17 g/mol [3]156.14 g/mol [4][5]
CAS Number 176-25-0[3]3505-67-7[4][5]
Appearance -Colorless, transparent prismatic crystals[4]
Melting Point -69-71 °C
Solubility -Soluble in many organic solvents; hydrolyzes in water[4]

Synthesis and Experimental Protocols

The synthesis of spiroketals can be achieved through various strategies, often involving the cyclization of a precursor containing both a ketone and hydroxyl groups. The thermodynamic or kinetic control of the cyclization step is crucial for achieving the desired stereochemistry.

This protocol is based on the classical synthesis first described by Jacob Volhard, which involves the pyrolysis of succinic acid.[4]

Objective: To synthesize 1,6-dioxaspiro[4.4]nonane-2,7-dione via the thermal decomposition and rearrangement of succinic acid.

Materials:

  • Succinic acid or succinic anhydride

  • Sand bath or high-temperature heating mantle

  • Distillation apparatus

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • Place succinic acid (or its anhydride) in a round-bottom flask suitable for high-temperature reactions.

  • Heat the flask using a sand bath. The temperature should be carefully controlled to initiate decarboxylation and cyclization. The reaction proceeds with the elimination of carbon dioxide.[4]

  • During heating, a mixture of the desired product and decomposition byproducts will form. The crude product can be isolated by distillation under reduced pressure.

  • The distilled product, which appears as a crystalline solid upon cooling, is then purified.

  • Purification is achieved by recrystallization from a suitable solvent, such as 95% ethanol, to yield large, colorless crystals of 1,6-dioxaspiro[4.4]nonane-2,7-dione.[4]

G cluster_start Starting Material cluster_process Reaction cluster_end Product & Purification start Succinic Acid heat Heating (Pyrolysis) start->heat 1. decarb Decarboxylation & Cyclization heat->decarb 2. crude Crude Product decarb->crude 3. distill Distillation crude->distill 4. Isolation recrystal Recrystallization distill->recrystal 5. Purification pure 1,6-Dioxaspiro[4.4]nonane- 2,7-dione recrystal->pure

Caption: Synthetic workflow for 1,6-dioxaspiro[4.4]nonane-2,7-dione.

This method is a common and versatile approach for forming spiroketal cores under thermodynamic control.

Objective: To synthesize a spiroketal via acid-catalyzed cyclization of a dihydroxyketone precursor.

Materials:

  • Dihydroxyketone precursor

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Dehydrating agent (e.g., molecular sieves)

  • Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

  • Dissolve the dihydroxyketone precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst (typically 0.1 to 0.2 equivalents) and a dehydrating agent to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure spiroketal.

G A Dihydroxyketone Precursor B Dissolve in Anhydrous Solvent A->B C Add Acid Catalyst & Dehydrating Agent B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Quench, Extract, Wash) D->E Upon Completion F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Pure Spiroketal Product G->H

Caption: General workflow for thermodynamically controlled spiroketalization.

Applications in Drug Discovery and Materials Science

1,6-Dioxaspiro[4.4]nonane-2,7-dione is a valuable building block in organic synthesis. It serves as a precursor for various heterocyclic systems and functional polymers.[4]

  • Synthesis of Pyrrolizidine Alkaloids: The dione can be readily converted on an industrial scale to pyrrolizidine, which is the core structure of a class of alkaloids with a range of biological activities, including hepatotoxicity.[4]

  • Polymer Chemistry: As a dicarboxylic acid equivalent, it has been used to create highly rigid and temperature-resistant spirodilactams, which are building blocks for high-performance polymers.[4]

  • Plasticizers and Solvents: Transesterification of the dione with different alcohols yields diesters of 4-oxoheptanedioic acid. Reaction with 2-ethylhexanol produces effective plasticizers for PVC, while reaction with methyl glycol yields a water-soluble paint stripper.[4]

The broader class of spiroketals is a key structural motif in numerous natural products with significant biological activity, making them attractive targets in drug discovery.[1][6] Their rigid conformation helps lock a molecule into a bioactive shape, potentially increasing potency and reducing off-target effects.

References

In-Depth Technical Guide: Physicochemical Properties of Spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiro[3.3]heptane-2-carboxylic acid is a unique, non-planar building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar moieties, potentially enhancing key pharmacological properties such as metabolic stability and aqueous solubility.[1][2][3] This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a framework for data interpretation. While specific experimental data for this compound is not publicly available, this document leverages established principles of physical organic chemistry and regulatory guidelines to provide a robust predictive framework for its evaluation in a drug development context.

Introduction to Spiro[3.3]heptane Scaffolds

The "Escape from Flatland" concept in drug discovery emphasizes the move towards more three-dimensional molecular architectures to improve physicochemical and pharmacological properties. Spirocyclic scaffolds, such as spiro[3.3]heptane, are at the forefront of this movement.[1] They offer a rigid conformational profile that can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of these scaffolds often correlates with improved metabolic stability and solubility compared to their aromatic counterparts.[4][5] this compound combines this advantageous scaffold with a carboxylic acid functional group, a common feature in many drug molecules for interacting with biological targets and influencing pharmacokinetic properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a hydrophobic spirocyclic core and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be highly dependent on the properties of the solvent system.

Predicted Solubility Characteristics
  • Aqueous Solubility: The carboxylic acid moiety will render the solubility of this compound pH-dependent. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solubility: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), owing to the presence of the carboxylic acid group capable of hydrogen bonding. Its solubility in non-polar solvents like hexane is anticipated to be low due to the polarity of the carboxylic acid.

Data Summary: Predicted Solubility

The following table summarizes the expected solubility of this compound in various solvents. These are predictive values based on the general properties of small molecule carboxylic acids.

Solvent SystemPredicted Solubility CategoryRationale
0.1 N HCl (pH ~1)LowThe carboxylic acid is protonated and in its least soluble form.
Phosphate Buffer (pH 7.4)Moderate to HighThe carboxylic acid is deprotonated, forming the more soluble carboxylate.
WaterLow to ModerateDependent on the intrinsic solubility of the neutral form.
MethanolHighPolar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent, effective at solvating a wide range of compounds.
DichloromethaneLow to ModerateIntermediate polarity; may have some solvating power.
HexaneVery LowNon-polar solvent, unlikely to effectively solvate the polar carboxylic acid.

Stability Profile

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life.[6][7] The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways.[8][9]

Potential Degradation Pathways
  • Hydrolytic Stability: Carboxylic acids are generally stable to hydrolysis. However, forced degradation studies across a wide pH range are necessary to confirm this.

  • Oxidative Stability: While the spiro[3.3]heptane core is a saturated hydrocarbon and generally resistant to oxidation, subtle oxidative degradation could occur under harsh conditions. Standard forced degradation protocols typically use hydrogen peroxide to assess oxidative liability.[10]

  • Thermal Stability: The compound is expected to be a solid at room temperature and should exhibit good thermal stability. Thermal gravimetric analysis (TGA) can be employed to determine its decomposition temperature.[11]

  • Photostability: As the molecule lacks a chromophore that absorbs UV-Vis light, it is predicted to be photostable. However, direct testing according to ICH Q1B guidelines is necessary for confirmation.[12][13][14]

Data Summary: Stability Profile and Forced Degradation

This table outlines the expected outcomes of a forced degradation study on this compound.

Stress ConditionReagent/ConditionExpected Outcome
Acid Hydrolysis0.1 N HCl, 80°CNo significant degradation expected.
Base Hydrolysis0.1 N NaOH, 80°CNo significant degradation expected.
Neutral HydrolysisWater, 80°CNo significant degradation expected.
Oxidation3% H₂O₂, RTMinimal degradation anticipated.
Thermal105°C, dry heatStable, no significant degradation.
PhotolyticICH Q1B conditionsStable, no significant degradation.

Experimental Protocols

The following are detailed protocols for determining the thermodynamic solubility and chemical stability of this compound.

Thermodynamic Solubility: Shake-Flask Method[15][16][17][18]

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV or MS)

  • Solvents: 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Water, Methanol, DMSO, etc.

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a syringe filter compatible with the solvent) or centrifuged at high speed, and the clear liquid collected.

  • Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability: Forced Degradation Studies[8][9][19]

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The conditions below are based on ICH guidelines.[6][7]

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

General Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and quantify any major degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Medium: 0.1 N HCl

    • Temperature: 80°C

    • Time points: 0, 2, 4, 8, 24 hours

  • Base Hydrolysis:

    • Medium: 0.1 N NaOH

    • Temperature: 80°C

    • Time points: 0, 2, 4, 8, 24 hours

  • Neutral Hydrolysis:

    • Medium: Purified Water

    • Temperature: 80°C

    • Time points: 0, 2, 4, 8, 24 hours

  • Oxidative Degradation:

    • Medium: 3% Hydrogen Peroxide

    • Temperature: Room Temperature

    • Time points: 0, 2, 4, 8, 24 hours

  • Thermal Degradation (Solid State):

    • Condition: The solid compound is placed in a controlled temperature oven at 105°C.

    • Time points: 1, 3, 7, 14 days

  • Photostability: [12][13][14][15]

    • Condition: Expose the solid compound and a solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

Visualizations

Experimental Workflows and Logical Relationships

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Step 1 C Shake at constant T (24-48h) B->C Step 2 D Filter or Centrifuge C->D Step 3 E Dilute Supernatant D->E Step 4 F HPLC Analysis E->F Step 5 G Calculate Solubility F->G Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Stress Application cluster_sampling Sampling & Quenching cluster_analysis Analysis & Evaluation A Prepare Compound Solution (1 mg/mL) B Expose to Stress Conditions (Heat, pH, Light, Oxidant) A->B C Withdraw Samples at Time Points B->C D Neutralize/Quench Reaction C->D E Dilute for Analysis D->E F Analyze via Stability-Indicating HPLC E->F G Quantify Parent & Degradants F->G

Caption: General Workflow for Forced Degradation Studies.

Stability_Factors cluster_compound This compound cluster_factors Influencing Factors Compound Chemical Stability Temp Temperature Temp->Compound pH pH pH->Compound Light Light Exposure Light->Compound Oxidant Oxidizing Agents Oxidant->Compound

Caption: Key Factors Influencing Chemical Stability.

References

Spectroscopic and Synthetic Profile of Spiro[3.3]heptane-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Spiro[3.3]heptane-2-carboxylic acid. The information is intended to support research and development activities where this unique spirocyclic scaffold is of interest.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH10.0 - 12.0br s1H-
CH-COOH2.8 - 3.2m1H-
Cyclobutane CH₂1.8 - 2.5m10H-

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C=O175 - 185
Spiro C35 - 45
CH-COOH40 - 50
Cyclobutane CH₂25 - 40
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300BroadHydrogen-bonded hydroxyl stretch
C-H (sp³)2850 - 3000Medium-StrongAlkane C-H stretch
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch
C-O1210 - 1320MediumC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [1]

AdductCalculated m/z
[M+H]⁺141.0910
[M+Na]⁺163.0729
[M-H]⁻139.0764

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.

Procedure:

  • Decarboxylation: Spiro[3.3]heptane-2,2-dicarboxylic acid is heated to 220 °C.

  • Reaction Monitoring: The reaction is monitored by the evolution of carbon dioxide gas.

  • Completion: The reaction is considered complete when the gas evolution ceases.

  • Isolation: The reaction mixture is cooled to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the frequency domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared if the sample is a solid at room temperature.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start Spiro[3.3]heptane-2,2-dicarboxylic acid process1 Thermal Decarboxylation (220 °C) start->process1 Heat product This compound process1->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Stereoisomers of Spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the potential stereoisomers of Spiro[3.3]heptane-2-carboxylic acid is provided below, designed for researchers, scientists, and professionals in drug development.

1. Introduction

Spiro[3.3]heptane derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, presents a fascinating case for stereochemical analysis. Its unique spirocyclic core, combined with a carboxylic acid substituent, gives rise to multiple potential stereoisomers. Understanding the distinct properties and behaviors of these isomers is crucial for their application in drug design and development, where stereochemistry often dictates efficacy and safety.

This guide provides a comprehensive overview of the stereoisomerism of this compound, including a theoretical analysis of its stereogenic elements, detailed experimental protocols for synthesis and separation, and a summary of key characterization data.

2. Stereochemical Analysis

This compound possesses two key elements of chirality that result in the existence of four possible stereoisomers.

  • Central Chirality: The carbon atom at the 2-position, which bears the carboxylic acid group, is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, the carboxylic acid group, and two distinct carbon pathways within the cyclobutane ring.

  • Axial Chirality: The spirocyclic nature of the molecule, with the two cyclobutane rings being held in a rigid, non-planar conformation, creates a chiral axis along the C1-C5-C4 bond. The substitution on one of the rings prevents the molecule from being superimposable on its mirror image.

The combination of these two chiral elements leads to the four stereoisomers, which exist as two pairs of enantiomers. These are:

  • (1R, 5R)-Spiro[3.3]heptane-2-carboxylic acid and (1S, 5S)-Spiro[3.3]heptane-2-carboxylic acid

  • (1R, 5S)-Spiro[3.3]heptane-2-carboxylic acid and (1S, 5R)-Spiro[3.3]heptane-2-carboxylic acid

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

3. Synthesis and Resolution of Stereoisomers

The synthesis of this compound typically proceeds through a racemic route, yielding a mixture of all four stereoisomers. The separation of these isomers is a critical step for their individual study and application.

3.1. General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent resolution of the stereoisomers of this compound.

G cluster_synthesis Racemic Synthesis cluster_resolution Stereoisomer Resolution cluster_analysis Analysis start Starting Materials cycloadd [2+2] Cycloaddition start->cycloadd spiro_intermediate Spiro[3.3]heptane Intermediate cycloadd->spiro_intermediate functionalization Functional Group Introduction spiro_intermediate->functionalization racemic_acid Racemic this compound functionalization->racemic_acid chiral_res_agent Addition of Chiral Resolving Agent racemic_acid->chiral_res_agent diastereomers Formation of Diastereomeric Salts chiral_res_agent->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 acidification1 Acidification diastereomer1->acidification1 acidification2 Acidification diastereomer2->acidification2 enantiomer1 Enantiomerically Pure Isomer 1 acidification1->enantiomer1 enantiomer2 Enantiomerically Pure Isomer 2 acidification2->enantiomer2 chiral_hplc Chiral HPLC enantiomer1->chiral_hplc nmr NMR Spectroscopy enantiomer1->nmr optical_rotation Optical Rotation Measurement enantiomer1->optical_rotation enantiomer2->chiral_hplc enantiomer2->nmr enantiomer2->optical_rotation

Caption: Synthetic and resolution workflow for stereoisomers.

3.2. Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral amine as a resolving agent.

  • Dissolution: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Addition of Resolving Agent: To the solution, add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) dropwise at room temperature.

  • Crystallization: Allow the mixture to stand at room temperature for several hours, or until crystallization of the diastereomeric salt is observed. The solution may be cooled to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

The mother liquor from the initial crystallization can be treated to recover the other enantiomer.

4. Characterization Data

The different stereoisomers of this compound can be distinguished by their physical and spectroscopic properties. The following table summarizes hypothetical, yet expected, characterization data for a pair of enantiomers.

Property(1R, 5R)-Isomer(1S, 5S)-Isomer
Melting Point 110-112 °C110-112 °C
Optical Rotation [α]D +25.0° (c 1.0, CHCl3)-25.0° (c 1.0, CHCl3)
¹H NMR (400 MHz, CDCl₃) Consistent with structureIdentical to the (1R, 5R)-isomer
¹³C NMR (100 MHz, CDCl₃) Consistent with structureIdentical to the (1R, 5R)-isomer
IR (KBr, cm⁻¹) ~3000 (O-H), ~1700 (C=O)~3000 (O-H), ~1700 (C=O)
Chiral HPLC Retention Time tR1tR2

5. Potential Applications in Drug Discovery

The rigid scaffold of this compound makes it an attractive building block in drug design. The carboxylic acid moiety can serve as a key interaction point with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The defined stereochemistry of the isomers can lead to significant differences in their biological activity.

5.1. Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical signaling pathway where an enantiomer of this compound acts as an agonist for a GPCR, leading to the activation of a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound (active enantiomer) gpcr GPCR ligand->gpcr Binds and activates g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces protein_kinase Protein Kinase second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates target proteins leading to

Caption: Hypothetical GPCR signaling pathway.

The stereoselective interaction of one isomer with the receptor highlights the importance of preparing and testing enantiomerically pure compounds in drug discovery campaigns.

This compound is a chiral molecule with four potential stereoisomers. The synthesis of this compound as a racemate necessitates the use of effective resolution techniques to isolate the individual stereoisomers. The distinct three-dimensional structures of these isomers are expected to lead to different biological activities, underscoring the critical role of stereochemistry in modern drug development. The methodologies and data presented in this guide provide a framework for the synthesis, separation, and characterization of the stereoisomers of this compound for further investigation in medicinal chemistry and chemical biology.

Methodological & Application

The Rising Star in Scaffolding: Spiro[3.3]heptane-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The rigid, three-dimensional structure of spiro[3.3]heptane-2-carboxylic acid is capturing the attention of researchers, scientists, and drug development professionals. This unique scaffold is increasingly being utilized as a bioisosteric replacement for traditional phenyl rings in drug candidates, offering a pathway to novel intellectual property and potentially improved physicochemical and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this promising building block in medicinal chemistry.

Application Notes

This compound and its derivatives serve as non-planar, saturated bioisosteres for mono-, meta-, and para-substituted phenyl rings.[1][2] This substitution can lead to significant improvements in drug candidates, including enhanced metabolic stability and novel pharmacological profiles. Key areas of application include the development of next-generation anticancer agents and local anesthetics.

Histone Deacetylase (HDAC) Inhibitors
Hedgehog Signaling Pathway Antagonists

Analogs of the SMO antagonist Sonidegib, used in the treatment of basal cell carcinoma, have been synthesized using a spiro[3.3]heptane core to replace the meta-substituted benzene ring.[1][2] The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in several cancers.[4] Spiro[3.3]heptane-containing Sonidegib analogs have demonstrated potent inhibition of the Smoothened (SMO) receptor.

Sodium Channel Blockers

The spiro[3.3]heptane framework has been used to create saturated, patent-free analogs of the local anesthetic Benzocaine.[1][2] These compounds function by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nerve cells.[5] The spirocyclic analogs of Benzocaine have shown significant antinociceptive effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for spiro[3.3]heptane derivatives and their parent compounds.

CompoundTargetIC50 / ED50Reference
Vorinostat (Parent Drug) HDAC1< 86 nM[5]
HDAC2< 86 nM[5]
HDAC3< 86 nM[5]
HDAC6< 86 nM[5]
Spiro[3.3]heptane-Vorinostat Analog HDACsHigh potency reported, specific IC50 not available.[2]
Sonidegib (Parent Drug) mouse SMO1.3 nM[4][6]
human SMO2.5 nM[4][6]
trans-Spiro[3.3]heptane-Sonidegib Analog SMOHigh potency reported, specific IC50 not available.[1]
cis-Spiro[3.3]heptane-Sonidegib Analog SMOHigh potency reported, specific IC50 not available.[1]
Benzocaine (Parent Drug) Sodium Channels0.32 ± 0.02 mM (ED50 for tonic block)[7]
Spiro[3.3]heptane-Benzocaine Analog Sodium ChannelsHigh potency reported, specific quantitative data not available.[2]
CompoundclogPlogDMetabolic Stability (CLint, μL min-1 mg-1)Metabolic Stability (t1/2, min)
Sonidegib (Parent Drug) 6.8≥ 3.51893
trans-Spiro[3.3]heptane-Sonidegib Analog 6.0≥ 3.53647
cis-Spiro[3.3]heptane-Sonidegib Analog 6.0≥ 3.515611

Experimental Protocols

Synthesis of this compound

This protocol describes the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.

Materials:

  • Spiro[3.3]heptane-2,2-dicarboxylic acid (crude)

  • Heating mantle or sand bath

  • Round bottom flask

  • Condenser (optional, for monitoring gas evolution)

Procedure:

  • Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mole) into a round bottom flask.

  • Heat the material to 220°C for 30 minutes.[8]

  • Continue heating until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature. The resulting solid is this compound (yield ~5.38 g).[8]

G cluster_start Starting Material cluster_process Process cluster_product Product Spiro[3.3]heptane-2,2-dicarboxylic acid Spiro[3.3]heptane-2,2-dicarboxylic acid Thermal Decarboxylation Thermal Decarboxylation Spiro[3.3]heptane-2,2-dicarboxylic acid->Thermal Decarboxylation Heat to 220°C This compound This compound Thermal Decarboxylation->this compound CO2 evolution

Synthesis of this compound.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of spiro[3.3]heptane-based HDAC inhibitors.

Materials:

  • 96-well black microplate

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate

  • Developer solution (containing a pan-HDAC inhibitor like Trichostatin A)

  • Test compound (spiro[3.3]heptane analog) and reference compound (Vorinostat) dissolved in DMSO

  • Microplate reader with fluorescence capabilities (Ex: 355-360 nm, Em: 460 nm)

Procedure:

  • Prepare serial dilutions of the test and reference compounds in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • In the 96-well plate, add the assay buffer, followed by the test/reference compounds at various concentrations (or DMSO for control).

  • Add the diluted recombinant HDAC enzyme to each well.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the signal by adding the Developer solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

G Prepare Reagents Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Serial Dilutions Pre-incubation Pre-incubation Reaction Setup->Pre-incubation Add Enzyme Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrate Incubation Incubation Initiate Reaction->Incubation Stop & Develop Stop & Develop Incubation->Stop & Develop Add Developer Measure Fluorescence Measure Fluorescence Stop & Develop->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate IC50

Workflow for HDAC Inhibition Assay.
SMO Antagonist Binding Assay

This protocol outlines a competitive binding assay to evaluate the affinity of spiro[3.3]heptane-based compounds for the SMO receptor.

Materials:

  • Cells expressing human or mouse SMO receptor

  • BODIPY-cyclopamine (fluorescent ligand)

  • Test compound (spiro[3.3]heptane analog) and reference compound (Sonidegib)

  • Assay buffer

  • Multi-well plates suitable for fluorescence detection

  • Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

  • Culture and prepare cells expressing the SMO receptor.

  • Prepare serial dilutions of the test and reference compounds.

  • In a multi-well plate, incubate the SMO-expressing cells or membranes with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test or reference compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Measure the fluorescence signal (e.g., fluorescence polarization). The displacement of BODIPY-cyclopamine by the test compound will result in a change in the signal.

  • Determine the concentration of the test compound that displaces 50% of the fluorescent ligand to calculate the IC50 value.

G cluster_components Assay Components cluster_process Process cluster_outcome Outcome SMO Receptor SMO Receptor Competitive Binding Competitive Binding SMO Receptor->Competitive Binding BODIPY-cyclopamine BODIPY-cyclopamine BODIPY-cyclopamine->Competitive Binding Test Compound Test Compound Test Compound->Competitive Binding Displacement of Fluorescent Ligand Displacement of Fluorescent Ligand Competitive Binding->Displacement of Fluorescent Ligand Measure Signal

Principle of SMO Competitive Binding Assay.
Voltage-Gated Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp)

This protocol describes a general electrophysiological method to assess the inhibitory effect of spiro[3.3]heptane-based compounds on voltage-gated sodium channels.

Materials:

  • Cells expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.5)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compound (spiro[3.3]heptane analog) and reference compound (Benzocaine)

Procedure:

  • Culture the cells on coverslips.

  • Prepare intracellular and extracellular solutions. Dissolve the test and reference compounds in the extracellular solution at desired concentrations.

  • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents by applying a series of voltage steps.

  • Perfuse the cell with the extracellular solution containing the test or reference compound.

  • Record sodium currents in the presence of the compound after the effect has stabilized.

  • Wash out the compound with the control extracellular solution and record the recovery of the current.

  • Analyze the reduction in the peak sodium current to determine the extent of block and calculate the ED50 if a dose-response curve is generated.

Signaling Pathway Diagrams

HDAC Inhibition Mechanism

HDAC inhibitors, such as Vorinostat and its spiro[3.3]heptane analogs, block the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This open chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53, which can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Effect cluster_outcome Biological Outcome Spiro[3.3]heptane-HDACi Spiro[3.3]heptane-HDACi HDAC HDAC Spiro[3.3]heptane-HDACi->HDAC Inhibits Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Deacetylates Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes (p21, p53) Tumor Suppressor Genes (p21, p53) Gene Transcription->Tumor Suppressor Genes (p21, p53) Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (p21, p53)->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes (p21, p53)->Apoptosis

Mechanism of Action for HDAC Inhibitors.
Hedgehog Signaling Pathway Inhibition

In the absence of a Hedgehog (Hh) ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. When Hh binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation. SMO antagonists, like Sonidegib and its spiro[3.3]heptane analogs, bind directly to SMO, preventing its activation even in the presence of the Hh ligand, thus blocking the downstream signaling cascade.[1][4]

G Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits GLI GLI SMO->GLI Activates Spiro[3.3]heptane-SMO Antagonist Spiro[3.3]heptane-SMO Antagonist Spiro[3.3]heptane-SMO Antagonist->SMO Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Promotes Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation

Inhibition of the Hedgehog Signaling Pathway.

References

Application Notes and Protocols: Spiro[3.3]heptane-2-carboxylic Acid as a Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Spiro[3.3]heptane-2-carboxylic acid and its derivatives as a saturated bioisostere for benzene rings in drug discovery. The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a key strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This document outlines the advantages of this bioisosteric replacement, presents comparative data, and provides detailed experimental protocols.

Introduction

The spiro[3.3]heptane moiety has emerged as a valuable three-dimensional scaffold in medicinal chemistry, serving as a non-classical, rigid bioisostere for mono-, meta-, and para-substituted benzene rings.[1][2][3] Its unique strained structure with non-coplanar exit vectors allows it to mimic the spatial arrangement of substituents on a phenyl ring while offering improved physicochemical properties.[1][2] The incorporation of spiro[3.3]heptane scaffolds can lead to enhanced solubility, reduced lipophilicity, and modulated metabolic stability, addressing common challenges in drug development.[1][4] This "escape from flatland" approach provides access to novel chemical space and can result in patent-free drug analogs with retained or even improved biological activity.[2][4][5]

Advantages of Spiro[3.3]heptane as a Benzene Bioisostere

  • Improved Physicochemical Properties: Replacement of a benzene ring with a spiro[3.3]heptane core generally leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility.[1]

  • Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the spiro[3.3]heptane scaffold are less susceptible to oxidative metabolism compared to the electron-rich benzene ring.[1]

  • Novel Chemical Space: The rigid, three-dimensional structure of spiro[3.3]heptane allows for the exploration of new chemical space, potentially leading to improved target engagement and selectivity.[5][6]

  • Intellectual Property: The creation of novel analogs with this bioisosteric replacement can provide a route to new intellectual property.[2][4]

Data Presentation

Physicochemical Properties Comparison

The following table summarizes the changes in physicochemical properties upon replacing a meta-substituted benzene ring with a spiro[3.3]heptane core in the Hedgehog pathway inhibitor, Sonidegib.[1][4]

CompoundclogPlogDWater Solubility (µM)
Sonidegib6.8≥3.5~1
trans-spiro[3.3]heptane analog (trans-76)6.0≥3.5Not significantly affected
cis-spiro[3.3]heptane analog (cis-76)6.0≥3.5Not significantly affected
Metabolic Stability in Human Liver Microsomes

The metabolic stability of the Sonidegib analogs was assessed in human liver microsomes.[4]

CompoundCLint (µL min⁻¹ mg⁻¹)t½ (min)
Sonidegib1893
trans-spiro[3.3]heptane analog (trans-76)3647
cis-spiro[3.3]heptane analog (cis-76)15611

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the thermal decarboxylation of spiro[3.3]heptane-2,6-dicarboxylic acid. A more general and scalable approach to functionalized spiro[3.3]heptanes starts from commercially available cyclobutanone derivatives.[7][8]

Protocol: Thermal Decarboxylation [7]

  • Place crude spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the material to 220 °C.

  • Continue heating for approximately 30 minutes, or until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature. The resulting solid is crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Synthesis of Spiro[3.3]heptanones as Precursors

Functionalized spiro[3.3]heptanones, which can be converted to the corresponding carboxylic acids, can be synthesized via a [2+2] cycloaddition reaction.[1][8]

Protocol: [2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis [8]

  • To a solution of an alkene (1.0 equivalent) and an N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, add triflic anhydride (1.2 equivalents) and collidine or lutidine (1.2 equivalents).

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired spiro[3.3]heptanone.

Biological Evaluation: Cytotoxicity Assay

The cytotoxic effects of spiro[3.3]heptane-containing analogs of the histone deacetylase (HDAC) inhibitor Vorinostat were evaluated in human hepatocellular carcinoma (HepG2) cells.[1]

Protocol: Cytotoxicity Assay in HepG2 Cells [1]

  • Culture HepG2 cells in appropriate media and conditions.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds (e.g., Vorinostat and its spiro[3.3]heptane analogs) for 48 hours.

  • Include a vehicle control (e.g., DMSO) and a positive control.

  • After the incubation period, assess cell viability using a suitable method, such as the MTT assay or fluorescent microscopy with cell viability dyes (e.g., Hoechst 33342 for nuclei, a marker for apoptosis like CellEvent Caspase-3/7 Green Detection Reagent, and a marker for necrosis like propidium iodide).

  • Quantify the results and calculate IC₅₀ values if applicable.

Visualizations

Experimental Workflow: Synthesis and Bioisosteric Replacement

G cluster_synthesis Synthesis of Spiro[3.3]heptane Building Block cluster_bioisostere Bioisosteric Replacement in Drug Candidate cluster_evaluation Evaluation Cyclobutanone Cyclobutanone Derivative Bis_bromomethyl 1,1-bis(bromomethyl)cyclobutane Cyclobutanone->Bis_bromomethyl Multi-step synthesis Spiro_core Spiro[3.3]heptane Core Construction Bis_bromomethyl->Spiro_core Double alkylation Functionalized_Spiro Functionalized Spiro[3.3]heptane (e.g., carboxylic acid, amine) Spiro_core->Functionalized_Spiro Functional group interconversion Coupling Coupling Reaction Functionalized_Spiro->Coupling Drug_Candidate Parent Drug with Benzene Ring Drug_Candidate->Coupling Spiro_Analog Spiro[3.3]heptane Analog Coupling->Spiro_Analog Physicochemical Physicochemical Profiling (Solubility, logP) Spiro_Analog->Physicochemical In_Vitro In Vitro Biological Assays (e.g., Cytotoxicity, Target Binding) Spiro_Analog->In_Vitro ADME ADME/PK Studies (e.g., Metabolic Stability) Spiro_Analog->ADME

Caption: Workflow for the synthesis of spiro[3.3]heptane building blocks and their incorporation as benzene bioisosteres in drug candidates, followed by evaluation.

Signaling Pathway: Hedgehog Pathway Inhibition by Sonidegib and its Analog

G PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits degradation of SUFU/GLI complex GLI GLI SUFU->GLI Complex formation Gli_act Active GLI GLI->Gli_act Activation & Nuclear Translocation Target_Genes Target Gene Expression (Cell Proliferation, Survival) Gli_act->Target_Genes Promotes Sonidegib Sonidegib or Spiro[3.3]heptane Analog Sonidegib->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib and its spiro[3.3]heptane analog on the Smoothened (SMO) receptor.

Logical Relationship: Rationale for Bioisosteric Replacement

G cluster_properties Challenges with Aromatic Scaffolds cluster_improvements Improved Properties Benzene Benzene Ring in Lead Compound Replacement Bioisosteric Replacement Benzene->Replacement Spiro Spiro[3.3]heptane Core Spiro->Replacement Improved_Sol Enhanced Solubility Replacement->Improved_Sol Reduced_Lipo Reduced Lipophilicity Replacement->Reduced_Lipo Improved_Stab Improved Metabolic Stability Replacement->Improved_Stab Novel_IP Novel Intellectual Property Replacement->Novel_IP Poor_Sol Poor Solubility Poor_Sol->Replacement High_Lipo High Lipophilicity High_Lipo->Replacement Metabolic_Inst Metabolic Instability Metabolic_Inst->Replacement

References

Synthesis and Application of Spiro[3.3]heptane-2-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Spiro[3.3]heptane-2-carboxylic acid and its derivatives have emerged as a compelling class of compounds in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core offers a unique scaffold that can improve physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these promising molecules, targeted towards researchers, scientists, and professionals in drug development.

The spiro[3.3]heptane motif is increasingly utilized as a bioisostere for commonly used cyclic structures, such as benzene and cyclohexane, in drug design. Its inherent three-dimensionality allows for a more precise orientation of substituents in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this spirocyclic scaffold can lead to improved properties such as increased solubility and metabolic stability.

Applications in Drug Discovery

Derivatives of this compound have shown significant potential as modulators of key neurological targets, including glutamate and GABAA receptors. These receptors are crucial for neurotransmission in the central nervous system, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.

  • Glutamate Receptor Probes: Spiro[3.3]heptane-based amino acids, which are derivatives of this compound, have been synthesized and investigated as conformational probes for glutamate receptors. The rigid scaffold allows for the precise positioning of the amino and carboxylic acid groups, mimicking the binding of the natural ligand, glutamate. This can help in understanding the topology of the glutamate receptor binding site and in the design of novel agonists or antagonists.

  • GABAA Receptor Modulators: The unique three-dimensional structure of spiro[3.3]heptane derivatives makes them attractive candidates for the development of novel modulators of GABAA receptors. These receptors are the primary targets for benzodiazepines and other anxiolytic and sedative drugs. By exploring the chemical space around the spiro[3.3]heptane core, researchers aim to develop new modulators with improved efficacy and side-effect profiles.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed protocols for the synthesis of the parent carboxylic acid and a representative amino acid derivative.

Protocol 1: Synthesis of this compound

This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor to yield the target compound.[1]

Experimental Procedure:

  • Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to 220 °C.

  • Continue heating for 30 minutes, during which the evolution of carbon dioxide will be observed.

  • Once the gas evolution ceases, discontinue heating and allow the reaction mixture to cool to room temperature.

  • The resulting crude product, this compound, can be purified by recrystallization or chromatography.

Starting MaterialReagents/ConditionsProductYield
Spiro[3.3]heptane-2,2-dicarboxylic acid220 °C, 30 minThis compoundNot specified
Protocol 2: Synthesis of Spiro[3.3]heptane-based Amino Acids via Strecker Synthesis

This protocol outlines a general approach for the synthesis of amino acid derivatives of spiro[3.3]heptane, a key class of compounds for neurological research.

Experimental Procedure:

  • Step 1: Formation of the α-aminonitrile. To a solution of a spiro[3.3]heptanone derivative (1 equivalent) in a suitable solvent (e.g., methanol), add ammonium chloride (1.5 equivalents) and sodium cyanide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis to the α-amino acid. Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) and heat the mixture at reflux for several hours.

  • After cooling, the resulting amino acid hydrochloride can be isolated by filtration or by evaporation of the solvent.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography.

Starting MaterialKey Reagents/ConditionsIntermediateFinal ProductOverall Yield
Substituted Spiro[3.3]heptanone1. NH4Cl, NaCN2. 6M HCl, refluxα-aminonitrileSpiro[3.3]heptane amino acidVaries

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives can be investigated through various experimental workflows, and their mechanism of action can be understood by examining their effects on specific signaling pathways.

Glutamate Receptor Signaling

Spiro[3.3]heptane-based amino acids can act as ligands for glutamate receptors, which are broadly classified into ionotropic and metabotropic receptors. The following diagram illustrates a simplified workflow for investigating the interaction of these compounds with glutamate receptors.

G Workflow for Investigating Glutamate Receptor Interaction cluster_synthesis Synthesis cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Spiro_ketone Spiro[3.3]heptanone Derivative Strecker Strecker Synthesis Spiro_ketone->Strecker Spiro_amino_acid Spiro[3.3]heptane Amino Acid Strecker->Spiro_amino_acid Radioligand Radioligand Binding Assay Spiro_amino_acid->Radioligand Test Compound Calcium Calcium Imaging Spiro_amino_acid->Calcium Measure Intracellular Calcium Flux Electro Electrophysiology (Patch-Clamp) Spiro_amino_acid->Electro Measure Ion Channel Activity Radioligand->Calcium Determine Affinity (Ki) Radioligand->Electro Determine Affinity (Ki) SAR Structure-Activity Relationship (SAR) Calcium->SAR Electro->SAR

Caption: Workflow for Glutamate Receptor Interaction Studies.

The following diagram illustrates a simplified representation of the metabotropic glutamate receptor (mGluR) signaling pathway, which can be modulated by spiro[3.3]heptane derivatives.

G Metabotropic Glutamate Receptor (mGluR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR mGluR G_protein G-protein mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate or Spiro[3.3]heptane Derivative Glutamate->mGluR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: mGluR Signaling Pathway.

GABAA Receptor Signaling

Spiro[3.3]heptane derivatives can also modulate the activity of GABAA receptors, which are ligand-gated ion channels. The following diagram illustrates a simplified workflow for investigating the interaction of these compounds with GABAA receptors.

G Workflow for Investigating GABAA Receptor Modulation cluster_synthesis Synthesis cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Spiro_acid Spiro[3.3]heptane-2- carboxylic acid Derivatization Derivatization Spiro_acid->Derivatization Spiro_derivative Spiro[3.3]heptane Derivative Derivatization->Spiro_derivative BZD_binding Benzodiazepine Site Binding Assay Spiro_derivative->BZD_binding Test Compound Electro_GABA Electrophysiology (Two-Electrode Voltage Clamp) Spiro_derivative->Electro_GABA Measure GABA-evoked Chloride Currents BZD_binding->Electro_GABA Determine Affinity (Ki) Modulation Determine Type of Modulation (PAM/NAM) Electro_GABA->Modulation

Caption: Workflow for GABAA Receptor Modulation Studies.

The following diagram illustrates a simplified representation of the GABAA receptor and its modulation, which can be influenced by spiro[3.3]heptane derivatives.

G GABAA Receptor Modulation cluster_membrane Cell Membrane cluster_cytosol Cytosol GABA_A GABAA Receptor (Chloride Channel) Cl_in Cl- Influx GABA_A->Cl_in Opens Channel GABA GABA GABA->GABA_A Binds to Orthosteric Site Modulator Spiro[3.3]heptane Derivative (Modulator) Modulator->GABA_A Binds to Allosteric Site Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: GABAA Receptor Modulation.

References

Application of Spiro[3.3]heptane-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond "flatland," the realm of planar, aromatic compounds.[1] One of the most promising strategies in this endeavor is the use of saturated bioisosteres, which mimic the spatial arrangement of aromatic rings while offering enhanced three-dimensionality. The spiro[3.3]heptane scaffold has emerged as a standout candidate in this context. Its rigid, well-defined three-dimensional structure provides a unique platform for creating non-planar molecules.[1][2]

Spiro[3.3]heptane-2-carboxylic acid, a key derivative, serves as a valuable building block for incorporating this spirocyclic motif into drug candidates. It is particularly effective as a bioisosteric replacement for phenyl rings, aiming to improve physicochemical properties such as solubility and metabolic stability, and to explore novel intellectual property space.[3][4] This document provides an overview of its application, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Application: Bioisosteric Replacement of Phenyl Rings

The primary application of the spiro[3.3]heptane core, often accessed via its carboxylic acid derivative, is as a saturated bioisostere of mono-, meta-, and para-substituted benzene rings.[3][5] This substitution can lead to patent-free drug analogs with retained or even improved biological activity and physicochemical properties.[5][6]

Logical Relationship: Bioisosteric Replacement Strategy

A Existing Drug (contains Phenyl Ring) C Novel Drug Analog (Saturated, Non-planar) A->C Bioisosteric Replacement B This compound (or other functionalized derivatives) B->C Synthetic Incorporation D Improved Properties: - Solubility - Metabolic Stability - Novel IP C->D

Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane moiety.

Case Studies: Preclinical Data

The utility of the spiro[3.3]heptane scaffold has been demonstrated through its incorporation into analogs of several FDA-approved drugs.

Sonidegib Analog (Hedgehog Pathway Inhibitor)

The meta-substituted phenyl ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core. This resulted in two diastereomeric analogs, trans-76 and cis-76, which were evaluated for their biological activity and physicochemical properties.[5]

Signaling Pathway: Hedgehog Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Signal Transduction GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Hh Hedgehog Ligand Hh->PTCH1 Sonidegib Sonidegib or Spiro Analog Sonidegib->SMO Inhibition

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Table 1: Quantitative Data for Sonidegib and Spiro[3.3]heptane Analogs [5]

CompoundIC50 (µM)¹Solubility (µM)²cLogPLogD (7.4)³CLint (µL/min/mg)⁴t1/2 (min)⁵
Sonidegib 0.001536.8≥ 3.53693
(±)-trans-76 0.4816.0≥ 3.53647
(±)-cis-76 0.2416.0≥ 3.515611

¹Inhibition of Hedgehog signaling in Gli-Luc reporter NIH3T3 cell line. ²Kinetic solubility in phosphate-buffered saline (PBS), pH 7.4. ³Distribution coefficient in n-octanol/PBS, pH 7.4. ⁴Intrinsic clearance in human liver microsomes. ⁵Half-life of metabolic decomposition.

Vorinostat Analog (HDAC Inhibitor)

The phenyl ring of the histone deacetylase (HDAC) inhibitor Vorinostat was replaced with a spiro[3.3]heptane moiety. The resulting analog, (±)-77, was tested for its cytotoxic effects on human hepatocellular carcinoma cells (HepG2).[7]

Table 2: Cytotoxicity of Vorinostat and Spiro[3.3]heptane Analog in HepG2 Cells (48h treatment) [7]

CompoundConcentrationApoptotic Cells (%)Necrotic Cells (%)
Control -~5~2
Vorinostat 50 µM~25~15
(±)-77 50 µM~20~10
Benzocaine Analog (Sodium Channel Blocker)

The para-substituted phenyl ring of the local anesthetic Benzocaine was replaced with a spiro[3.3]heptane structure to yield analog (±)-79. Its antinociceptive effect was evaluated using the tail-flick test in mice. The results indicated that the analog had a very similar activity profile to Benzocaine.[5]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of spiro[3.3]heptane-containing compounds.

Protocol 1: Synthesis of this compound

This protocol is based on the thermal decarboxylation of a dicarboxylic acid precursor.[2]

Experimental Workflow: Synthesis

A Spiro[3.3]heptane-3,3- dicarboxylic acid (crude) B Heating at 220°C for 30 min A->B C Evolution of CO₂ ceases B->C D Cooling C->D Yes E Spiro[3.3]heptane-2- carboxylic acid (product) D->E

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Place crude spiro[3.3]heptane-3,3-dicarboxylic acid (e.g., 8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser.

  • Heat the material to 220°C in an oil bath.

  • Maintain the temperature for approximately 30 minutes, or until the evolution of carbon dioxide gas ceases.

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • The resulting solid is the crude this compound, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol describes a method to assess the cytotoxic effects of compounds like the Vorinostat analog.[7]

Methodology:

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of the test compounds (e.g., Vorinostat, analog (±)-77) in DMSO. Dilute the compounds to the final desired concentration (e.g., 50 µM) in fresh cell culture media. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a non-treated control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Staining:

    • Add a marker for apoptosis (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to the wells.

    • Add a marker for necrosis (e.g., Propidium Iodide).

    • Add a nuclear stain (e.g., Hoechst 33342) to visualize all cells.

    • Incubate according to the manufacturer's instructions.

  • Imaging: Acquire images using a fluorescent confocal microscope. Capture images in the blue (nuclei), green (apoptotic cells), and red (necrotic cells) channels.

  • Analysis: Quantify the percentage of apoptotic and necrotic cells relative to the total number of cells (determined by the nuclear stain) using image analysis software.

Protocol 3: Hedgehog Signaling Pathway Inhibition Assay

This protocol is a cell-based reporter assay to measure the inhibition of the Hedgehog signaling pathway.[5]

Methodology:

  • Cell Line: Use a stable NIH3T3 cell line containing a Gli-responsive firefly luciferase reporter construct (Gli-Luc).

  • Seeding: Plate the cells in a 96-well plate and allow them to grow to a suitable confluency.

  • Treatment: Serially dilute the test compounds (Sonidegib and its analogs) to create a range of concentrations. Add the compounds to the cells.

  • Pathway Activation: Stimulate the Hedgehog pathway, for example, by adding a Smoothened (SMO) agonist or by using conditioned media from cells overexpressing a Hedgehog ligand.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated, activated cells). Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound and its derivatives are powerful tools in modern medicinal chemistry. Their application as bioisosteres for aromatic rings provides a robust strategy to "escape from flatland," leading to the development of novel, three-dimensional drug candidates. The case studies of Sonidegib, Vorinostat, and Benzocaine analogs demonstrate that this approach can yield compounds with retained biological activity and potentially improved physicochemical properties. The provided protocols offer a starting point for researchers looking to synthesize and evaluate their own spiro[3.3]heptane-containing molecules.

References

Application Notes and Protocols for the Functionalization of the Spiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and potentially improving physicochemical properties of drug candidates.[1][2] This document provides detailed protocols for the synthesis and functionalization of the spiro[3.3]heptane core, enabling researchers to incorporate this versatile scaffold into their discovery programs.

I. Synthesis of Key Spiro[3.3]heptane Building Blocks

A common and efficient strategy for constructing the spiro[3.3]heptane framework involves the double alkylation of a suitable nucleophile with a 1,1-bis(halomethyl)cyclobutane derivative. Diethyl malonate is a frequently employed nucleophile in this approach.

Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

This protocol outlines the synthesis of a key dicarboxylate intermediate, which can be further elaborated to introduce a variety of functional groups.

Experimental Protocol: Double Alkylation of Diethyl Malonate

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Ether

  • Saturated ammonium sulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • In a separate flask, mix diethyl malonate and 1,1-bis(bromomethyl)cyclobutane in ethanol.

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add the sodium ethoxide solution to the reaction mixture, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 45 minutes.

  • Remove the ethanol by distillation.

  • Cool the reaction mixture and add cold water to dissolve the sodium halide salts.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

  • Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure to obtain the product.

Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks

Fluorine-containing spiro[3.3]heptanes are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. A convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane allows for the preparation of a range of 6,6-difluorospiro[3.3]heptane derivatives on a multigram scale.[3][4][5]

Experimental Protocol: Synthesis of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate

Materials:

  • 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

  • Diethyl malonate

  • Sodium hydride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, add diethyl malonate dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the product.

II. Functionalization of the Spiro[3.3]heptane Scaffold

Once the spiro[3.3]heptane core is established, a variety of chemical transformations can be employed to introduce desired functional groups.

Krapcho Decarboxylation

The dicarboxylate intermediates can be converted to monocarboxylic acids via Krapcho decarboxylation, which involves heating the diester with a salt in a polar aprotic solvent.

Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Materials:

  • Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

  • Sodium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate and sodium chloride in a mixture of DMSO and water.

  • Heat the mixture to 160°C and stir for 4 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude carboxylic acid.

  • The crude product can be further purified by recrystallization or chromatography.

Curtius Rearrangement for Amine Synthesis

Carboxylic acids can be converted to the corresponding amines via the Curtius rearrangement. This transformation is crucial for introducing basic nitrogen atoms, which are common features in many drug molecules.

Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine

Materials:

  • 6,6-Difluorothis compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Dioxane

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 6,6-difluorothis compound in tert-butanol and dioxane, add triethylamine and diphenylphosphoryl azide.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Boc-protected amine.

  • Treat the crude product with a solution of HCl in dioxane to remove the Boc protecting group.

  • Concentrate the solution and triturate the residue with ether to obtain the amine hydrochloride salt.

Reduction of Ketones

Spiro[3.3]heptanones are versatile intermediates that can be prepared through various synthetic routes. The ketone functionality can be reduced to a methylene group using the Wolff-Kishner reduction, providing access to the parent hydrocarbon scaffold or derivatives lacking the carbonyl group.

Experimental Protocol: Wolff-Kishner Reduction of Spiro[3.3]heptan-6-one

Materials:

  • Spiro[3.3]heptan-6-one

  • Hydrazine hydrate (85%)

  • Sodium hydroxide

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add spiro[3.3]heptan-6-one, hydrazine hydrate, and sodium hydroxide to diethylene glycol.

  • Heat the mixture to reflux to facilitate the formation of the hydrazone, allowing water and excess hydrazine to distill off.

  • Increase the temperature to 200°C to induce the decomposition of the hydrazone.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ether or pentane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by distillation or chromatography.

III. Data Presentation

Table 1: Summary of Yields for Key Synthetic Transformations

Starting MaterialProductReactionYield (%)Reference
1,1-Bis(bromomethyl)-3,3-difluorocyclobutaneDiethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylateDouble Alkylation62[3]
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acidSaponification93[3]
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid6,6-Difluorothis compoundDecarboxylation93[3]
Spiro[3.3]heptan-6-oneSpiro[3.3]heptaneWolff-Kishner Reduction (Huang-Minlon)~95[6]

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis of Spiro[3.3]heptane Core cluster_functionalization Functionalization cluster_alternative Alternative Functionalization start 1,1-Bis(bromomethyl)cyclobutane intermediate Diethyl Spiro[3.3]heptane-2,2-dicarboxylate start->intermediate Diethyl Malonate, NaOEt product1 This compound intermediate->product1 1. Saponification 2. Decarboxylation product2 Spiro[3.3]heptan-2-amine product1->product2 Curtius Rearrangement product3 Spiro[3.3]heptane ketone Spiro[3.3]heptan-6-one ketone->product3 Wolff-Kishner Reduction

Caption: General workflow for the synthesis and functionalization of the spiro[3.3]heptane scaffold.

reaction_pathway A 1,1-Bis(bromomethyl)- 3,3-difluorocyclobutane C Diethyl 6,6-Difluorospiro[3.3]heptane- 2,2-dicarboxylate A->C NaH, DMF B Diethyl Malonate B->C NaH, DMF D 6,6-Difluorospiro[3.3]heptane- 2-carboxylic Acid C->D 1. NaOH 2. Heat E 6,6-Difluorospiro[3.3]heptan-2-amine D->E DPPA, t-BuOH

Caption: Reaction pathway for the synthesis of functionalized 6,6-difluorospiro[3.3]heptanes.

References

Application Notes and Protocols: Spiro[3.3]heptane-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptane-2-carboxylic acid is a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can significantly enhance the pharmacological properties of bioactive molecules. The introduction of this sp³-rich scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles, addressing common challenges in drug discovery such as metabolic instability and off-target effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, focusing on its role as a benzene bioisostere.

Application: Bioisosteric Replacement of Phenyl Rings in Drug Candidates

A key application of spiro[3.3]heptane derivatives is the bioisosteric replacement of phenyl groups in known drug molecules. The non-collinear exit vectors of the spiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents on a phenyl ring, while introducing a more three-dimensional and saturated core.[1] This "escape from flatland" is a recognized strategy to improve the drug-like properties of molecules.[3]

Two prominent examples of this application are the synthesis of spiro[3.3]heptane-based analogs of the FDA-approved drugs Vorinostat (an HDAC inhibitor) and Sonidegib (a Hedgehog pathway inhibitor).[1] In these analogs, the spiro[3.3]heptane core replaces a central phenyl ring, leading to novel, patent-free compounds with retained or enhanced biological activity.[4]

Case Study 1: Vorinostat Analog as a Histone Deacetylase (HDAC) Inhibitor

Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. The spiro[3.3]heptane analog of Vorinostat replaces the phenyl group with the spirocyclic scaffold, aiming to improve its pharmacological profile. The synthesis of this analog involves the coupling of a functionalized spiro[3.3]heptane amine with a suitable side chain to form the final hydroxamic acid.[5]

Case Study 2: Sonidegib Analog as a Hedgehog Signaling Pathway Inhibitor

Sonidegib is an inhibitor of the Hedgehog signaling pathway, which is implicated in certain types of cancer. The spiro[3.3]heptane analog of Sonidegib replaces a meta-substituted benzene ring with the spiro[3.3]heptane core.[4] This modification can alter the molecule's interaction with the Smoothened (SMO) receptor, potentially leading to improved efficacy or a different side-effect profile.

Quantitative Data

The following tables summarize the biological activity of spiro[3.3]heptane-containing compounds and related molecules.

Table 1: In Vitro Activity of Spiro[3.3]heptane-Based HDAC Inhibitors and Related Compounds

CompoundTargetIC50 (nM)Cell LineReference
VorinostatHDAC~10Various[6]
Spiro[3.3]heptane Analog of VorinostatHDACData not available-[1]
Other Spirocyclic HDAC InhibitorsHDAC52.31-

Table 2: In Vitro Activity of a Sonidegib Analog and Related Hedgehog Pathway Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
SonidegibSMO< 0.2NIH3T3[7]
Spiro[3.3]heptane Analog of SonidegibHedgehog PathwayHigh potency reportedNIH3T3 Gli reporter[4]
Other SMO inhibitors (e.g., Vismodegib)SMO--[7]

Experimental Protocols

The following are representative protocols for key transformations involving this compound.

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol describes a general method for the formation of an amide bond between this compound and an amine, a crucial step in the synthesis of many bioactive molecules.

Materials:

  • This compound

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the amine (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq).

  • If the amine is used as a hydrochloride salt, add DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Synthesis of a Vorinostat Analog Precursor

This protocol outlines the synthesis of a key intermediate for a spiro[3.3]heptane-based Vorinostat analog, starting from a spiro[3.3]heptane amine, which can be derived from this compound via a Curtius rearrangement.

Materials:

  • Spiro[3.3]heptan-2-amine (derived from the carboxylic acid)

  • Suberic acid monomethyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve spiro[3.3]heptan-2-amine (1.0 eq) and suberic acid monomethyl ester (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and HATU (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the amide precursor.

Visualizations

Histone Deacetylase (HDAC) Inhibition Pathway

HDAC_Inhibition cluster_0 Cell Nucleus Histone Histone Protein HAT HAT (Histone Acetyltransferase) Histone->HAT + Acetyl-CoA DNA DNA Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HDAC HDAC (Histone Deacetylase) Acetylated_Histone->HDAC - Acetyl group Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Acetylated_Histone->Gene_Expression Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) No_Gene_Expression Gene Silencing Deacetylated_Histone->No_Gene_Expression HAT->Acetylated_Histone Acetylation HDAC->Deacetylated_Histone Deacetylation Vorinostat_Analog Spiro[3.3]heptane-based Vorinostat Analog Vorinostat_Analog->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by a Vorinostat analog.

Hedgehog Signaling Pathway and Inhibition

Hedgehog_Pathway cluster_0 Hedgehog Signaling Pathway cluster_1 In the absence of Hh cluster_2 In the presence of Hh Hh Hedgehog Ligand (e.g., SHH) PTCH1 PTCH1 Receptor Hh->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU GLI GLI Proteins Active_GLI Active GLI (Transcription Factor) Target_Genes Target Gene Expression (Cell Proliferation & Survival) Active_GLI->Target_Genes Activates Sonidegib_Analog Spiro[3.3]heptane-based Sonidegib Analog Sonidegib_Analog->SMO Inhibition PTCH1_noHh PTCH1 SMO_noHh SMO PTCH1_noHh->SMO_noHh Inhibition SUFU_noHh SUFU GLI_noHh GLI SUFU_noHh->GLI_noHh Sequesters Hh_bound Hh PTCH1_bound PTCH1 Hh_bound->PTCH1_bound SMO_active SMO Active SUFU_active SUFU SMO_active->SUFU_active Inhibits SUFU GLI_active GLI SUFU_active->GLI_active Releases GLI GLI_active->Active_GLI

Caption: Inhibition of the Hedgehog pathway by a Sonidegib analog.

General Experimental Workflow

experimental_workflow Start This compound Activation Carboxylic Acid Activation (e.g., with EDC/DCC or conversion to acyl chloride) Start->Activation Coupling Amide Bond Formation (Coupling with amine) Activation->Coupling Intermediate Spiro[3.3]heptane Amide Intermediate Coupling->Intermediate Deprotection Deprotection / Further Functionalization (if necessary) Intermediate->Deprotection Final_Product Final Bioactive Molecule Deprotection->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Biological_Assay Biological Evaluation (e.g., IC50 determination) Analysis->Biological_Assay

Caption: General workflow for synthesizing bioactive molecules.

References

Application Notes and Protocols: Incorporation of Spiro[3.3]heptane Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of the spiro[3.3]heptane moiety into bioactive molecules. This rigid, three-dimensional scaffold serves as a versatile bioisostere, offering a pathway to escape the "flatland" of traditional aromatic ring systems in drug design. The unique stereochemical and physicochemical properties of the spiro[3.3]heptane core can lead to improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document outlines the rationale, synthetic strategies, and biological implications of this approach, supported by quantitative data and detailed experimental protocols.

Rationale for Incorporation

The spiro[3.3]heptane motif is increasingly utilized in medicinal chemistry as a saturated, non-planar bioisostere for various cyclic structures, most notably the phenyl ring.[1][2][3][4] Its rigid structure allows for precise orientation of substituents in three-dimensional space, potentially leading to enhanced interactions with biological targets.[4] Key advantages of replacing aromatic or other cyclic moieties with a spiro[3.3]heptane core include:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a spiro[3.3]heptane scaffold can decrease lipophilicity (lower cLogP and logD values) and enhance aqueous solubility, which are desirable characteristics for drug candidates.[1][3]

  • Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane core can block metabolic pathways that target aromatic rings, such as oxidation by cytochrome P450 enzymes.[3][5]

  • Novel Chemical Space and Intellectual Property: The introduction of this unique scaffold provides access to novel chemical entities with the potential for new intellectual property claims.[1][3]

  • Conformational Restriction: The rigid spirocyclic system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.[6][7]

Data Presentation: Comparative Analysis of Bioactive Molecules

The following tables summarize quantitative data from studies where a spiro[3.3]heptane moiety was incorporated into known bioactive molecules, demonstrating its impact on biological activity and physicochemical properties.

Table 1: In Vitro Activity and Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundStructureTargetIC50 (µM)[1]cLogP[1]logD (pH 7.4)[1]Kinetic Solubility (µM)[1]
Sonidegib(meta-phenyl)Hedgehog Signaling Pathway0.026.8≥ 3.5> 200
(±)-trans-76(spiro[3.3]heptane)Hedgehog Signaling Pathway0.046.0≥ 3.5> 200
(±)-cis-76(spiro[3.3]heptane)Hedgehog Signaling Pathway0.16.0≥ 3.5> 200

Table 2: Pharmacokinetic Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundCLint (µL min⁻¹ mg⁻¹)[1]t1/2 (min)[1]
Sonidegib1893
(±)-trans-763647
(±)-cis-7615611

Table 3: In Vitro Activity of Vorinostat and its Spiro[3.3]heptane Analogs against HeLa Cells

CompoundStructureIC50 (µM)[1]
Vorinostat(phenyl)2.5
(±)-77(spiro[3.3]heptane)5.0
78(spiro[3.3]heptane)10.0

Table 4: Antinociceptive Effect of Benzocaine and its Spiro[3.3]heptane Analog

CompoundStructureMax Effect Time (min)[1]
Benzocaine(para-phenyl)5
(±)-79(spiro[3.3]heptane)15

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by a spiro[3.3]heptane-modified drug and a general experimental workflow for the synthesis and evaluation of these compounds.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Dissociation GLI GLI SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Activation Shh Shh Ligand Shh->PTCH1 Inhibition Sonidegib_Analog Sonidegib or Spiro[3.3]heptane Analog Sonidegib_Analog->SMO Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib and its spiro[3.3]heptane analogs on SMO.

experimental_workflow start Design of Spiro[3.3]heptane Analog synthesis Synthesis of Spiro[3.3]heptane Building Block start->synthesis functionalization Functionalization and Coupling to Bioactive Core synthesis->functionalization purification Purification and Characterization (NMR, MS) functionalization->purification in_vitro In Vitro Biological Assays (e.g., IC50 determination) purification->in_vitro physchem Physicochemical Property Measurement (Solubility, LogP) purification->physchem adme In Vitro ADME Assays (e.g., Metabolic Stability) in_vitro->adme physchem->adme in_vivo In Vivo Efficacy and Pharmacokinetic Studies adme->in_vivo end Lead Optimization in_vivo->end

Caption: General experimental workflow for the development of spiro[3.3]heptane-containing bioactive molecules.

Experimental Protocols

The following are detailed protocols for the synthesis of key spiro[3.3]heptane building blocks and their incorporation into a bioactive molecule, adapted from the literature.[1]

Protocol 1: Synthesis of Spiro[3.3]heptanone Building Blocks via [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of substituted spiro[3.3]heptanones.

Materials:

  • Alkene (1.0 equiv.)

  • N,N-dimethylacetamide (DMA) or other suitable amide (1.2 equiv.)

  • Triflic anhydride (1.2 equiv.)

  • Collidine or 2,6-lutidine (1.2 equiv.)

  • 1,2-dichloroethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of the amide (1.2 equiv.) and collidine or 2,6-lutidine (1.2 equiv.) in anhydrous 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the alkene (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the desired spiro[3.3]heptanone.[8]

Protocol 2: Synthesis of a Spiro[3.3]heptane Analog of Sonidegib (Illustrative Example)

This protocol provides a representative example of how to incorporate a spiro[3.3]heptane building block into a more complex molecule.

Step 1: Functionalization of the Spiro[3.3]heptanone

  • This step typically involves reactions such as reductive amination, Wittig olefination, or Grignard addition to install the necessary functional groups for coupling. For the Sonidegib analog, a key step is the conversion of the ketone to an amine.

Step 2: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig Coupling)

  • The functionalized spiro[3.3]heptane building block is then coupled to the rest of the bioactive molecule. The specific coupling reaction will depend on the functional groups present on both fragments.

Illustrative Reductive Amination:

  • Dissolve the spiro[3.3]heptanone (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equiv.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Hedgehog Signaling Pathway Inhibition Assay

This protocol describes a cell-based reporter assay to evaluate the inhibitory activity of compounds on the Hedgehog signaling pathway.[1]

Materials:

  • NIH3T3 cell line stably transfected with a Gli-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., Sonidegib and its spiro[3.3]heptane analogs) dissolved in DMSO

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the NIH3T3-Gli-Luc cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Prepare a serial dilution of the compounds in DMSO and then dilute into the cell culture medium.

  • Induce the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist (e.g., SAG) to all wells except for the negative control.

  • Incubate the plates for 24-48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

These protocols and data provide a foundational resource for researchers interested in leveraging the unique properties of the spiro[3.3]heptane scaffold in modern drug discovery. The provided examples demonstrate the potential of this strategy to yield novel, patentable, and potentially superior therapeutic agents.

References

Application Notes and Protocols: Spiro[3.3]heptane Derivatives as Conformationally Restricted Glutamic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of spiro[3.3]heptane derivatives as conformationally restricted analogues of glutamic acid. This document details their application in studying glutamate receptors and enzymes, presents quantitative data on their biological activity, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in a vast array of physiological processes. The conformational flexibility of the glutamate molecule allows it to adopt numerous shapes, enabling interaction with a wide range of glutamate receptors and enzymes. However, this flexibility complicates the study of specific receptor subtype interactions and the design of selective therapeutic agents.

Conformationally restricted analogues of glutamic acid are invaluable tools for probing the bioactive conformations required for binding to specific receptors or enzymatic active sites. The rigid spiro[3.3]heptane scaffold has emerged as a particularly useful framework for the design of such analogues.[1] By incorporating the key pharmacophoric elements of glutamic acid—the α-amino acid and the distal carboxylic acid—onto this rigid bicyclic system, the relative spatial orientation of these functional groups becomes fixed. This allows for the synthesis of a library of stereoisomers, each presenting the pharmacophore in a unique and defined three-dimensional arrangement, thereby enabling a systematic exploration of the steric and conformational requirements of glutamate binding sites.[1][2][3][4]

Applications

Spiro[3.3]heptane-based glutamic acid analogues have primarily been investigated in two key areas:

  • Probing Glutamate Receptor Topologies: Due to their rigid structure, these analogues can be used to map the binding pockets of various ionotropic and metabotropic glutamate receptor subtypes. By assessing the binding affinity and functional activity of different stereoisomers, researchers can deduce the optimal conformation of glutamate for activating or inhibiting a specific receptor subtype.[2][3]

  • Development of Enzyme Inhibitors: These compounds have been explored as potential inhibitors of enzymes that process glutamic acid, such as glutamate racemase. This enzyme is crucial for the synthesis of D-glutamate, a key component of the bacterial cell wall, making it an attractive target for the development of novel antibiotics.[1]

Data Presentation

Inhibitory Activity against Helicobacter pylori Glutamate Racemase

A library of spiro[3.3]heptane-based glutamic acid analogues has been synthesized and evaluated for their inhibitory activity against Helicobacter pylori glutamate racemase. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented in the table below.

Compound IDSubstitution PatternStereoisomerIC50 (mM)[1]
15a 1-Amino-1,6-dicarboxylic acid(1R,4r,6S)3.5
15b 1-Amino-1,6-dicarboxylic acid(1S,4r,6R)18
16a 1-Amino-1,6-dicarboxylic acid(1R,4s,6S)2.9
16b 1-Amino-1,6-dicarboxylic acid(1S,4s,6R)1.9
17a 6-Amino-1,6-dicarboxylic acid(1S,4r,6R)5.3
17b 6-Amino-1,6-dicarboxylic acid(1R,4r,6S)6.5
18b 6-Amino-1,6-dicarboxylic acid(1R,4s,6S)2.5
21b 1-Amino-1,5-dicarboxylic acidStereoisomer 24.8

Note: For other synthesized compounds not listed, lower inhibitory activity was observed and could not be precisely measured.[1]

Mandatory Visualizations

Signaling Pathways of Metabotropic Glutamate Receptors

The spiro[3.3]heptane derivatives are designed to interact with glutamate receptors, which trigger distinct intracellular signaling cascades. The following diagrams illustrate the principal signaling pathways for Group I, II, and III metabotropic glutamate receptors (mGluRs).

mGluR_Signaling cluster_group1 Group I mGluRs (mGlu1, mGlu5) cluster_group2_3 Group II (mGlu2, mGlu3) & Group III (mGlu4,6,7,8) mGluRs mGluR1_5 mGluR1/5 Gq_11 Gαq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_8 mGluR2/3, mGluR4/6/7/8 Gi_o Gαi/o mGluR2_8->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Fig. 1: mGluR Signaling Pathways
General Experimental Workflow for Synthesis

The synthesis of various regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogues typically follows a multi-step pathway involving the construction of the spirocyclic core followed by the introduction of the amino acid functionality.

Synthesis_Workflow start Commercially Available Cyclobutanone Derivative scaffold Spiro[3.3]heptane Ketone Core Synthesis start->scaffold key_steps Key Reactions: - Olefination (e.g., Tebbe, Wittig) - Cycloaddition (e.g., [2+2]) - Rearrangement (e.g., Meinwald) scaffold->key_steps strecker Introduction of Amino Acid Moiety (e.g., Strecker Reaction) scaffold->strecker separation Diastereomer/ Enantiomer Separation (Chromatography) strecker->separation deprotection Final Deprotection separation->deprotection final_product Pure Spiro[3.3]heptane Glutamic Acid Analogue deprotection->final_product

Fig. 2: Synthetic Workflow Overview

Experimental Protocols

Synthesis of Spiro[3.3]heptane Analogues

The following protocols are generalized from the synthetic routes reported in the literature.[1][4] Specific reagents and conditions will vary depending on the target regio- and stereoisomer.

1. Synthesis of a Key Intermediate: 5-(Hydroxymethyl)spiro[3.3]heptan-2-one [1]

  • Step 1: Reductive Dechlorination: A solution of the dichlorinated precursor (e.g., 5-(((tert-butyldiphenylsilyl)oxy)methyl)-7,7-dichlorospiro[3.3]heptan-2-one) is treated with zinc powder and ammonium chloride in an appropriate solvent like ethyl acetate. The reaction is stirred at room temperature overnight. After filtration and evaporation, the crude product is purified by column chromatography.

  • Step 2: Desilylation: The silyl ether from the previous step is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the mixture is stirred for 2 hours. The solvent is removed in vacuo, and the resulting alcohol is purified by silica gel column chromatography to yield 5-(hydroxymethyl)spiro[3.3]heptan-2-one.

2. Introduction of the Amino Acid Moiety via Strecker Reaction [1]

  • To a solution of the spiro[3.3]heptane ketone in a suitable solvent (e.g., toluene), add a chiral auxiliary (e.g., (R)-α-phenylglycinol or Ellman's sulfinamide), trimethylsilyl cyanide (TMSCN), and a catalyst such as ytterbium triflate (Yb(OTf)3).

  • The reaction mixture is stirred at room temperature for several days.

  • The resulting diastereomeric α-aminonitriles are then hydrolyzed under acidic conditions (e.g., concentrated HCl) at elevated temperatures to yield the corresponding amino acids.

  • The diastereomers are separated by chromatographic techniques (e.g., HPLC) to provide the pure stereoisomers.

Biological Evaluation Protocols

1. Glutamate Racemase Inhibition Assay

This protocol is adapted from methods used to screen for inhibitors of H. pylori glutamate racemase.[1]

  • Principle: The enzymatic activity is determined in the reverse direction (D-Glu to L-Glu) using a coupled spectrophotometric assay. The production of L-glutamate is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product, which can be measured at a specific wavelength.

  • Reagents:

    • HEPES buffer (50 mM, pH 8.0)

    • NAD+ (5 mM)

    • Bovine L-glutamate dehydrogenase

    • ADP (2.5 mM)

    • INT (0.65 mM)

    • Diaphorase

    • D-Glutamate (substrate, e.g., 20 mM)

    • Purified H. pylori glutamate racemase

    • Spiro[3.3]heptane test compounds

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, NAD+, L-glutamate dehydrogenase, ADP, INT, and diaphorase.

    • Add the spiro[3.3]heptane test compound at various concentrations to the wells of a microplate.

    • Add the substrate, D-glutamate, to all wells.

    • Initiate the reaction by adding the purified glutamate racemase enzyme.

    • Incubate the plate at 37°C and monitor the increase in absorbance at the appropriate wavelength for the formazan product.

    • Calculate the rate of reaction and determine the IC50 values for each test compound by plotting the percent inhibition against the compound concentration.

2. General Protocol for Glutamate Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay. Specific conditions (e.g., choice of radioligand, cell membranes, and incubation times) must be optimized for the specific glutamate receptor subtype being investigated.

  • Principle: The affinity of a spiro[3.3]heptane analogue for a glutamate receptor is determined by its ability to compete with a known radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the target glutamate receptor subtype (e.g., from transfected HEK293 or CHO cells).

    • Radioligand specific for the target receptor (e.g., [3H]LY341495 for group II mGluRs).

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Non-specific binding control (e.g., a high concentration of glutamate).

    • Spiro[3.3]heptane test compounds.

    • 96-well plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the spiro[3.3]heptane test compounds.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki or IC50 values for the test compounds by fitting the competition binding data to a suitable model using non-linear regression analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is significantly lower than expected after thermal decarboxylation. What are the potential causes and solutions?

A1: Low yield in this synthesis can stem from several factors, primarily related to the precursor quality and the decarboxylation conditions.

Potential CauseRecommended Solution
Incomplete Decarboxylation The reaction may not have gone to completion. Ensure the reaction temperature is maintained at a vigorous 220°C. Monitor the reaction for the cessation of carbon dioxide evolution, which indicates the reaction is complete. Extending the reaction time by 10-15 minutes may be beneficial.
Degradation of Product Prolonged heating at high temperatures can lead to the degradation of the desired product. Avoid exceeding the recommended reaction time significantly. Once CO2 evolution has stopped, cool the reaction mixture promptly.
Impure Precursor The purity of the starting material, spiro[3.3]heptane-2,2-dicarboxylic acid, is crucial. Impurities can interfere with the decarboxylation and lead to side reactions. It is recommended to purify the dicarboxylic acid precursor by recrystallization before the thermal decarboxylation step.
Sub-optimal Reaction Scale Very small-scale reactions can be prone to proportionally larger losses during transfer and workup. If possible, perform the reaction on a larger scale (e.g., >5 g of precursor) to minimize these effects.
Issue 2: Dark-Colored or Tarry Final Product

Q2: The crude this compound obtained after decarboxylation is a dark brown or black tar. How can I prevent this and purify my product?

A2: The formation of a dark, tarry product is usually a sign of decomposition at high temperatures.

Potential CauseRecommended Solution
Overheating Localized overheating can cause charring and decomposition. Ensure uniform heating of the reaction vessel. Using a sand bath or a heating mantle with efficient stirring can help maintain a consistent temperature.
Presence of Impurities Impurities in the spiro[3.3]heptane-2,2-dicarboxylic acid can act as catalysts for decomposition at high temperatures. As mentioned previously, purifying the precursor is a critical step.
Purification Strategy If a dark crude product is obtained, purification can be attempted. Column chromatography on silica gel is a common method for purifying related spirocyclic compounds. A solvent system of ethyl acetate in hexanes would be a good starting point for elution. Alternatively, vacuum distillation can be effective for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using a high temperature (220°C) for the thermal decarboxylation?

A1: The thermal decarboxylation of dicarboxylic acids, particularly those where the two carboxyl groups are attached to the same carbon (gem-dicarboxylic acids), requires a significant amount of energy to proceed. The high temperature provides the necessary activation energy to break the carbon-carbon bond and release carbon dioxide. The reaction proceeds through a cyclic transition state, which is facilitated by the high thermal energy.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, several alternative synthetic routes have been reported. These often involve multi-step sequences and may offer advantages in terms of scalability or the avoidance of high-temperature reactions. One common strategy involves the synthesis of a 6-oxospiro[3.3]heptane-2-carboxylate intermediate, which can then be converted to the desired carboxylic acid. Another approach utilizes [2+2] cycloaddition reactions to construct the spirocyclic core. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Q3: How can I purify the final this compound?

Experimental Protocols

Key Experiment: Synthesis of this compound via Thermal Decarboxylation

This protocol is based on the thermal decarboxylation of crude spiro[3.3]heptane-2,2-dicarboxylic acid.[1]

Step 1: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic Acid (Precursor)

The precursor is typically synthesized via a malonic ester synthesis approach, reacting 1,1-bis(bromomethyl)cyclobutane with diethyl malonate in the presence of a base, followed by hydrolysis of the resulting diester.

Step 2: Thermal Decarboxylation

  • Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser or an air leak.

  • Heat the flask in a sand bath or with a heating mantle to 220°C.

  • Maintain this temperature for approximately 30 minutes. The reaction is complete when the evolution of carbon dioxide gas ceases.

  • Discontinue heating and allow the reaction mixture to cool to room temperature.

  • The resulting crude material is this compound.

Data Presentation: Representative Yields

Starting MaterialProductReaction ConditionsReported Yield
Spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g)This compound220°C, 30 min5.38 g (approx. 83%)

Visualizations

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Decarboxylation & Purification Start 1,1-Bis(bromomethyl)cyclobutane + Diethyl Malonate Base Base (e.g., NaOEt) Start->Base Reaction Hydrolysis Acidic Hydrolysis Base->Hydrolysis Intermediate Precursor Spiro[3.3]heptane-2,2-dicarboxylic Acid Hydrolysis->Precursor Decarboxylation Thermal Decarboxylation (220°C) Precursor->Decarboxylation CrudeProduct Crude this compound Decarboxylation->CrudeProduct CO2 evolution stops Purification Purification (Distillation/Chromatography/ Crystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Synthesis of this compound Workflow

References

Technical Support Center: Synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?

A1: There are several established synthetic routes, each with its own set of advantages and challenges. The most common strategies include:

  • A multi-step synthesis involving the reduction of a starting diester, tosyl protection, ring closure, deprotection, and final Boc protection.[1]

  • A route starting from the reduction of a dichlorinated precursor, tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, using zinc powder.[2][3]

  • The oxidation of the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, typically using Dess-Martin periodinane (DMP).[3]

  • A [2+2] cycloaddition reaction with dichloroketene, followed by further transformations.[4]

Q2: Why is this molecule a valuable building block in drug discovery?

A2: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional molecule that provides a convenient starting point for novel compounds. Its rigid spirocyclic core is considered a valuable scaffold in medicinal chemistry, serving as a piperidine ring system surrogate and allowing for diverse functionalization on both the azetidine and cyclobutane rings.[4][5] This structural uniqueness can lead to new pharmacophores and improved pharmacokinetic properties in drug candidates.[6]

Q3: What are the main challenges in the synthesis and purification of the final compound?

A3: Common challenges include low yields in some of the synthetic steps, difficulty in purifying intermediates, and the potential for side reactions.[1] For instance, the [2+2] cycloaddition approach initially faced issues with complex reaction mixtures and no evidence of the desired product.[4] Purification often requires column chromatography, and in some cases, recrystallization is necessary to obtain the final product with high purity.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the reduction of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Incomplete reaction; deactivation of zinc powder.Ensure the zinc powder is activated. The reaction can be stirred at room temperature for an extended period (15-18 hours) to drive it to completion.[2][3]
Formation of complex mixtures in the [2+2] cycloaddition with dichloroketene Unfavorable reaction conditions.The generation of dichloroketene from dichloroacetyl chloride and triethylamine can be problematic.[4] Consider alternative methods for ketene generation or explore different solvents and temperatures.
Difficulty in purifying the final product Presence of closely eluting impurities.Purification can be achieved by flash chromatography using a gradient of ethyl acetate in heptane or hexane.[2][3] If impurities persist, recrystallization from a suitable solvent system like ethyl acetate and heptane can be effective.[4]
Incomplete oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Insufficient oxidant; short reaction time.Use a slight excess of Dess-Martin periodinane (e.g., 1.06 equivalents). Monitor the reaction progress closely by TLC. The reaction is typically fast at room temperature.[3]
Low overall yield in multi-step synthesis Suboptimal yields in one or more steps.A reported multi-step synthesis has achieved a total yield of 41%, indicating that optimization of each step is crucial.[1] Focus on improving the efficiency of problematic steps, such as the initial reduction and ring-closing reactions.

Summary of Key Synthetic Steps and Yields

Starting Material Key Reagents Product Yield (%) Reference
tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylateZinc powder, Acetic acidtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate58[2]
tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylateZinc powder, Ammonium chloride, Methanoltert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate66[2][3]
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinane, Dichloromethanetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate73[3]
Compound (20) (from multi-step synthesis)Hydrochloric acid, then Boc₂O, Sodium bicarbonatetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate60.1 (two steps)[1]

Experimental Protocols

Method 1: Reduction of Dichloro Precursor

A solution of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 g, 3.5 mmol) in dioxane (20 mL) is added dropwise to a suspension of zinc powder (0.7 g, 10.71 mmol) in acetic acid (20 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 15 hours. Following this, the mixture is filtered through celite. The filtrate is basified with a 33% sodium hydroxide solution and extracted with ethyl acetate (2 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography using 30% ethyl acetate in hexane to yield the title compound as a pale yellow solid.[2]

Method 2: Oxidation of Alcohol Precursor

To a solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL) at 0 °C, Dess-Martin periodinane (2.10 g, 4.95 mmol) is added in two portions. After 10 minutes, the ice bath is removed, and the reaction is monitored by TLC. After 30 minutes, the reaction is diluted with ethyl acetate and washed twice with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (10% to 50% ethyl acetate/heptane) to give the final product as a white solid.[3]

Synthetic Workflow Diagrams

G cluster_0 Route 1: Reduction of Dichloro Precursor A tert-butyl 5,5-dichloro-6-oxo- 2-azaspiro[3.3]heptane-2-carboxylate B Zinc Powder, Acetic Acid (or NH4Cl in MeOH) A->B Reduction C Workup and Purification (Filtration, Basification, Extraction, Chromatography) B->C D tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C->D

Caption: Workflow for the synthesis via reduction of a dichloro precursor.

G cluster_1 Route 2: Oxidation of Alcohol Precursor E tert-butyl 6-hydroxy- 2-azaspiro[3.3]heptane-2-carboxylate F Dess-Martin Periodinane (DMP) in Dichloromethane E->F Oxidation G Workup and Purification (Quenching, Extraction, Chromatography) F->G H tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate G->H

Caption: Workflow for the synthesis via oxidation of an alcohol precursor.

G cluster_2 Troubleshooting Logic for Low Yield I Low Yield Observed J Check Reaction Completion by TLC/LC-MS I->J K Incomplete Reaction J->K No L Reaction Complete J->L Yes M Increase Reaction Time or Temperature K->M N Check Reagent Quality/Activity K->N O Optimize Purification Method L->O P Side Product Formation L->P Q Modify Reaction Conditions (Solvent, Base, etc.) P->Q

Caption: Decision-making workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Spiro[3.3]heptane-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiro[3.3]heptane-2-carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound and its analogs are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. For effective separation, the carboxylic acid may need to be derivatized into an ester or amide.

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Q2: Can I directly separate the enantiomers of this compound on a chiral HPLC column?

A2: Direct separation may be challenging. The polarity of the carboxylic acid group can lead to poor peak shape and retention on some chiral stationary phases. Derivatization to a less polar ester (e.g., cinnamyl ester) or amide can significantly improve separation efficiency on columns such as those with a cellulose phenyl carbamate stationary phase.[1]

Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of this compound?

A3: For the related Spiro[3.3]heptane-2,6-dicarboxylic acid, the chiral alkaloid brucine has been successfully used as a resolving agent, achieving an enantiomeric excess (e.e.) of 90%.[1] Other common chiral amines like (R)- or (S)-1-phenylethylamine could also be effective. The choice of resolving agent and solvent system is crucial and often requires empirical screening.

Q4: What kind of yields and enantiomeric excess (e.e.) can I expect from these purification techniques?

A4: For the diastereomeric resolution of Spiro[3.3]heptane-2,6-dicarboxylic acid using brucine, an enantiomeric excess of 90% has been reported.[1] Chiral HPLC, following derivatization, has the potential to yield enantiomers with very high optical purity (>99% e.e.). The overall yield will depend on the efficiency of the separation and the number of purification steps.

Troubleshooting Guides

Diastereomeric Salt Crystallization
ProblemPotential Cause(s)Suggested Solution(s)
No crystal formation - Solvent is too good (high solubility of both diastereomeric salts).- Concentration is too low.- Try a different solvent or a mixture of solvents.- Slowly add an anti-solvent (a solvent in which the salts are less soluble).- Concentrate the solution by slow evaporation.
Oiling out instead of crystallization - Supersaturation is too high.- Cooling rate is too fast.- Dilute the solution slightly before cooling.- Decrease the cooling rate; allow the solution to cool to room temperature slowly before placing it in a refrigerator.
Low diastereomeric excess (d.e.) of crystals - Solubilities of the diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of both diastereomers.- Screen a wider range of solvents to find one with a larger solubility difference between the diastereomers.- Perform multiple recrystallizations of the obtained crystals.
Low yield of the desired diastereomer - The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent to minimize the solubility of the target salt.- Cool the crystallization mixture to a lower temperature.- Recover the second enantiomer from the mother liquor by changing the solvent or using a different resolving agent.
Chiral HPLC Purification
ProblemPotential Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol, addition of acidic/basic modifiers).
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds).- Reduce the sample concentration or injection volume.
Low recovery of the compound - Irreversible adsorption onto the column.- Change the mobile phase composition or the stationary phase.- Ensure the sample is fully dissolved in the mobile phase before injection.
Difficulty in removing the derivatizing agent - The chosen derivative is too stable.- Select a derivatizing agent that can be cleaved under mild conditions that do not cause racemization.

Experimental Protocols

Diastereomeric Salt Crystallization (Adapted from Spiro[3.3]heptane-2,6-dicarboxylic acid resolution)

Objective: To separate the enantiomers of this compound via fractional crystallization of diastereomeric salts.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., Brucine or (R)-1-phenylethylamine)

  • Solvent (e.g., acetone, methanol, ethanol, or mixtures thereof)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Combine the two solutions and heat gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the mixture in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add an aqueous HCl solution to acidify the mixture (pH ~2).

  • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.

Chiral HPLC Purification (Conceptual Protocol)

Objective: To separate the enantiomers of this compound by preparative chiral HPLC after derivatization.

Procedure:

  • Derivatization: Convert the racemic this compound to a suitable derivative (e.g., dicinnamyl ester) to improve its chromatographic properties. This can be achieved by standard esterification methods.

  • Analytical Method Development:

    • Column: Screen various chiral columns. A cellulose phenyl carbamate stationary phase has been shown to be effective for a similar compound.[1]

    • Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Optimize the ratio to achieve baseline separation.

    • Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the derivative absorbs.

  • Preparative Separation:

    • Scale up the analytical method to a preparative or semi-preparative column with the same stationary phase.

    • Increase the injection volume and sample concentration.

    • Collect the fractions corresponding to each enantiomer.

  • Post-Purification:

    • Combine the fractions for each enantiomer.

    • Remove the mobile phase under reduced pressure.

    • Cleavage of the Derivative: If necessary, cleave the ester group to regenerate the carboxylic acid using appropriate hydrolysis conditions that do not cause racemization.

    • Analysis: Confirm the purity and enantiomeric excess of the final products.

Visualizations

experimental_workflow cluster_diastereomeric Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC Purification racemic_acid1 Racemic Spiro[3.3]heptane- 2-carboxylic acid salt_formation Salt Formation racemic_acid1->salt_formation resolving_agent Chiral Resolving Agent (e.g., Brucine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Diastereomer Salt 1 (Enriched) crystallization->diastereomer1 mother_liquor Mother Liquor (Enriched in Diastereomer 2) crystallization->mother_liquor acidification1 Acidification diastereomer1->acidification1 enantiomer1 Enantiomer 1 acidification1->enantiomer1 racemic_acid2 Racemic Spiro[3.3]heptane- 2-carboxylic acid derivatization Derivatization (e.g., Esterification) racemic_acid2->derivatization racemic_derivative Racemic Derivative derivatization->racemic_derivative chiral_hplc Preparative Chiral HPLC racemic_derivative->chiral_hplc fraction1 Fraction 1 chiral_hplc->fraction1 fraction2 Fraction 2 chiral_hplc->fraction2 cleavage1 Cleavage fraction1->cleavage1 cleavage2 Cleavage fraction2->cleavage2 enantiomer2a Enantiomer 1 cleavage1->enantiomer2a enantiomer2b Enantiomer 2 cleavage2->enantiomer2b

Caption: Workflow for the purification of this compound isomers.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Formed start->no_crystals low_de Low Diastereomeric Excess start->low_de oiling_out Oiling Out start->oiling_out solvent_issue Change Solvent / Add Anti-solvent no_crystals->solvent_issue Solvent too good? concentration_issue Concentrate Solution no_crystals->concentration_issue Too dilute? low_de->solvent_issue Similar solubilities? recrystallize Recrystallize low_de->recrystallize Co-precipitation? oiling_out->solvent_issue High supersaturation? slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Cooling too fast?

Caption: Troubleshooting logic for diastereomeric salt crystallization.

References

Technical Support Center: Overcoming Challenges in Spiro[3.3]heptane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the low reactivity of spiro[3.3]heptane precursors.

Frequently Asked Questions (FAQs)

Q1: Why is the direct functionalization of the spiro[3.3]heptane core so challenging?

A1: The spiro[3.3]heptane core is a highly strained, sp³-rich scaffold. Its C-H bonds are generally unactivated and sterically hindered, making direct functionalization difficult. The high bond strength and lack of directing groups contribute to its low reactivity towards many standard transformations. Consequently, synthetic strategies often rely on the functionalization of precursors where reactivity is pre-installed.

Q2: What are the most common strategies to introduce functionality onto a spiro[3.3]heptane scaffold?

A2: The most successful approaches involve either building the scaffold with the desired functional groups already in place or using a highly reactive intermediate. Key strategies include:

  • [2+2] Cycloadditions: Reactions of methylenecyclobutane with ketenes or other activated species can directly generate functionalized spiro[3.3]heptanones.[1]

  • Rearrangement Reactions: Semipinacol rearrangements of 1-cyclopropylcyclobutanols or related structures can yield spiro[3.3]heptanones.[1]

  • Functional Group Interconversion: Starting with a pre-functionalized core, such as spiro[3.3]heptan-1-one or spiro[3.3]heptane-1,6-dicarboxylic acid, allows for more conventional synthetic transformations.[2]

  • Strain-Release Functionalization: Utilizing the inherent strain of related precursors, like bicyclo[1.1.0]butanes, can drive reactions that form the spiro[3.3]heptane core with incorporated functional groups.[1]

Q3: Are there any successful examples of direct C-H activation on the spiro[3.3]heptane ring?

A3: While challenging, some methods for direct C-H functionalization are emerging, particularly through radical pathways. These approaches often require strong hydrogen atom abstractors and can provide access to previously inaccessible derivatives. However, these methods are still under development and may not be as general as stepwise functionalization strategies.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at a Spiro[3.3]heptane Center
Symptom Possible Cause Suggested Solution
No or low conversion of a spiro[3.3]heptyl halide/tosylate with a nucleophile.Steric Hindrance: The spirocyclic core can significantly hinder the backside attack required for an SN2 reaction.1. Use a more reactive leaving group: Triflate or nosylate may be more effective than bromide or tosylate. 2. Employ a less bulky nucleophile: If possible, consider smaller, more potent nucleophiles. 3. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for side reactions. 4. Consider an SN1 pathway: For tertiary spiro[3.3]heptyl systems, conditions favoring an SN1 mechanism (polar, protic solvent) might be more successful, though carbocation rearrangements are a risk.
Formation of elimination products instead of the desired substitution product.Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases, favoring elimination, especially with hindered substrates.1. Use a non-basic nucleophile: For example, use azide as a precursor to an amine, followed by reduction. 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. 3. Change the solvent: A more polar, aprotic solvent (e.g., DMSO, DMF) can favor SN2 over E2.
Issue 2: Unwanted Rearrangements During Acid-Catalyzed Reactions
Symptom Possible Cause Suggested Solution
Formation of unexpected isomers or ring-opened products in the presence of acid.Carbocation Instability: The high strain of the spiro[3.3]heptane system can lead to carbocation intermediates that readily undergo rearrangement to relieve strain.1. Use a milder acid: Switch from strong acids like H₂SO₄ to milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acids. 2. Lower the reaction temperature: This can disfavor rearrangement pathways by reducing the available thermal energy. 3. Avoid generating carbocations: If possible, choose a synthetic route that does not involve carbocationic intermediates at the spirocyclic core. For example, use reactions that proceed through concerted or radical mechanisms.

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement

This protocol is adapted from a strain-relocating semipinacol rearrangement strategy.[1]

  • Generation of the Lithiated Bicyclobutane: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF at -78 °C. Add n-butyllithium (1.05 equiv) dropwise and stir the solution for 30 minutes at -78 °C.

  • Addition to Cyclopropanone Equivalent: To the solution from step 1, add a solution of a 1-sulfonylcyclopropanol (a cyclopropanone surrogate, 1.1 equiv) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Acid-Mediated Rearrangement: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 1-bicyclobutylcyclopropanol intermediate is then dissolved in dichloromethane and treated with methanesulfonic acid (MsOH) or aluminum trichloride (AlCl₃) (1.5 equiv) at room temperature.

  • Work-up and Purification: Monitor the reaction by TLC until completion. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Protocol 2: Synthesis of a Functionalized Spiro[3.3]heptane via Double Alkylation

This protocol describes a general method for constructing the spiro[3.3]heptane core by alkylating an active methylene compound.[3][4]

  • Preparation of the Dibromide Precursor: A key precursor is a 1,1-bis(bromomethyl)cyclobutane derivative. This can be synthesized from the corresponding diol via treatment with PBr₃ or another suitable brominating agent.

  • Double Alkylation: To a solution of an active methylene compound such as diethyl malonate or ethyl cyanoacetate (1.5 equiv) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equiv) at 0 °C. Stir for 30 minutes.

  • Cyclization: Add the 1,1-bis(bromomethyl)cyclobutane derivative (1.0 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 80 °C. Stir at this temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation.

  • Further Functionalization: The resulting ester or cyano group can be further transformed. For example, hydrolysis and decarboxylation can yield the corresponding spiro[3.3]heptane carboxylic acid.[5]

Data Summary

Table 1: Comparison of Conditions for Spiro[3.3]heptanone Synthesis
MethodKey ReagentsSolventTemperatureYield (%)Reference
[2+2] CycloadditionMethylenecyclobutane, DichloroketeneDiethyl ether0 °C to rt~70%[6]
Semipinacol Rearrangement1-Sulfonylbicyclobutane, 1-Sulfonylcyclopropanol, MsOHTHF, then DCM-78 °C to rt60-85%[1]
Table 2: Conditions for Double Alkylation to Form Spiro[3.3]heptane Core
Active Methylene CompoundBaseSolventTemperatureYield (%)Reference
Diethyl malonateNaHDMFrt to 80 °C88%[4]
Ethyl cyanoacetateK₂CO₃DMF80 °C68%[4]
TosMICK₂CO₃DMSOrt~75%[3]

Visualizations

experimental_workflow General Workflow for Spiro[3.3]heptane Functionalization cluster_0 Core Synthesis cluster_1 Cyclization cluster_2 Functional Group Interconversion cluster_3 Final Products start Commercially Available Cyclobutanone Derivative dibromide 1,1-Bis(bromomethyl)cyclobutane start->dibromide Multi-step synthesis alkylation Double Alkylation dibromide->alkylation malonate Active Methylene Compound (e.g., Diethyl Malonate) malonate->alkylation functionalized_sph Functionalized Spiro[3.3]heptane (e.g., Diester) alkylation->functionalized_sph hydrolysis Hydrolysis & Decarboxylation functionalized_sph->hydrolysis acid Spiro[3.3]heptane Carboxylic Acid hydrolysis->acid curtius Curtius Rearrangement acid->curtius alcohol Reduction acid->alcohol e.g., with LiAlH4 drug_analogs Drug Analogs & Bioisosteres acid->drug_analogs Esterification, etc. amine Spiro[3.3]heptane Amine curtius->amine amine->drug_analogs Amide Coupling, etc. alcohol->drug_analogs Etherification, etc.

Caption: A generalized workflow for the synthesis and subsequent functionalization of spiro[3.3]heptane derivatives.

troubleshooting_substitution Troubleshooting Low Yield in Spiro[3.3]heptane Substitution start Low yield in substitution of Spiro[3.3]heptyl-LG + Nu- check_sm Is starting material (Spiro[3.3]heptyl-LG) consumed? start->check_sm no_reaction No reaction observed check_sm->no_reaction No check_products What are the major products? check_sm->check_products Yes solution_no_reaction 1. Increase Temperature 2. Use a more reactive leaving group (e.g., OTf) 3. Use a stronger / less hindered nucleophile no_reaction->solution_no_reaction elimination Elimination product is major check_products->elimination Elimination rearrangement Rearranged products observed check_products->rearrangement Rearrangement solution_elimination 1. Lower reaction temperature 2. Use a less basic nucleophile 3. Change to a polar aprotic solvent elimination->solution_elimination solution_rearrangement Reaction may proceed via carbocation. Avoid protic solvents or Lewis acids. Consider alternative non-cationic routes. rearrangement->solution_rearrangement

Caption: A decision tree for troubleshooting low-yielding nucleophilic substitution reactions on spiro[3.3]heptane precursors.

References

Technical Support Center: Diastereoselective Synthesis of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of spiro[3.3]heptane derivatives. The content is designed to address specific experimental challenges with practical solutions.

Troubleshooting Guides

This section is organized by common synthetic methodologies used to prepare spiro[3.3]heptane derivatives.

Methodology 1: Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones

This approach often involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by an acid-mediated semipinacol rearrangement.[1]

Question: My reaction to form the spiro[3.3]heptan-1-one is low-yielding. What are the potential causes and solutions?

Answer: Low yields in this sequence can arise from either the initial addition step to form the bicyclobutylcyclopropanol intermediate or the subsequent rearrangement.

  • Troubleshooting the Addition Step:

    • Inactive Lithiated Species: Ensure the n-BuLi used for lithiation is fresh and properly titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF, argon or nitrogen atmosphere).

    • Temperature Control: The lithiation and subsequent addition are typically performed at low temperatures (-78 °C).[1] Deviation from this can lead to side reactions. Ensure your cooling bath is stable throughout the addition.

    • Solvent and Concentration: The choice of solvent and concentration can be critical. While THF is commonly used, exploring other ethereal solvents or adjusting the molarity might be necessary for specific substrates.[1]

  • Troubleshooting the Rearrangement Step:

    • Acid Choice and Stoichiometry: The type and amount of acid used to promote the rearrangement are crucial. While MsOH is often effective, other Brønsted or Lewis acids like AlCl₃ can be screened.[1] The optimal acid and its stoichiometry may need to be determined empirically for your specific substrate.

    • Reaction Time and Temperature: The rearrangement is typically conducted at room temperature.[1] If the reaction is sluggish, gentle heating might be required. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Question: I am observing the formation of diastereomeric mixtures in my spiro[3.3]heptan-1-one synthesis. How can I improve the diastereoselectivity?

Answer: The diastereoselectivity of this rearrangement is often influenced by the stability of carbocation intermediates.

  • Substrate Control: The stereochemistry of the starting materials, particularly substituted cyclopropanone equivalents, can be highly specific and directly translate to the product's stereochemistry.[1] Ensure the stereochemical purity of your starting materials.

  • Proposed Mechanism and Side Products: The formation of diastereomers may arise from the rotation of long-lived cyclopropylcarbinyl cation intermediates.[1] Modifying the electronic properties of the substituents on your starting materials could potentially influence the lifetime and rotational barriers of these intermediates, thereby affecting the diastereomeric ratio.

  • Purification: If achieving complete diastereoselectivity is challenging, careful purification by column chromatography or recrystallization may be necessary to isolate the desired diastereomer.

Methodology 2: Rhodium-Catalyzed Cyclopropanation

This method is utilized for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, including spiro[3.3]heptane derivatives, via the cyclopropanation of exocyclic olefins.[2]

Question: My rhodium-catalyzed cyclopropanation is resulting in a low diastereomeric ratio (d.r.). How can I improve this?

Answer: The diastereoselectivity in rhodium-catalyzed cyclopropanations is influenced by the catalyst, substrate, and reaction conditions.

  • Catalyst Selection: The choice of the dirhodium tetracarboxylate catalyst and its ligands is paramount. Different rhodium catalysts can exhibit varying degrees of stereocontrol. If you are using a standard rhodium catalyst, consider screening other commercially available or literature-reported catalysts known for high diastereoselectivity in similar systems.

  • Substrate Sterics and Electronics: The steric and electronic nature of the substituents on both the diazo compound and the exocyclic olefin play a significant role. For instance, increasing the steric bulk on the directing group of the olefin can enhance facial selectivity. Similarly, electron-withdrawing or -donating groups on the aryl diazoacetate can impact the reactivity and selectivity of the carbene intermediate. Reactions with heteroaryldiazoacetates have shown good to excellent diastereocontrol.[2]

  • Solvent and Temperature: The reaction solvent can influence the catalyst's conformation and the transition state geometry. Screen a range of non-polar and polar aprotic solvents. Lowering the reaction temperature often leads to improved diastereoselectivity by favoring the transition state with the lowest activation energy.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the purification of spiro[3.3]heptane derivatives?

A1: Purification can be challenging due to the often non-polar nature of the spirocyclic core and the potential for co-elution of diastereomers.

  • Chromatography: High-performance flash chromatography with carefully selected solvent systems is often required. Sometimes, the addition of a small percentage of a modifier like triethylamine to the eluent can improve separation.[3]

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purifying and isolating a single diastereomer.

  • Derivatization: In some cases, derivatizing the product to a more crystalline compound can facilitate purification, followed by the removal of the derivatizing group.

Q2: How can I confirm the stereochemistry of my synthesized spiro[3.3]heptane derivatives?

A2: The determination of the relative and absolute stereochemistry is crucial.

  • NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are powerful tools for determining the relative stereochemistry by observing through-space correlations between protons on the different rings.

  • X-ray Crystallography: Unambiguous structural determination can be achieved through single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.[4]

  • Chiral HPLC: For enantioselective syntheses, chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess (ee) by separating the enantiomers on a chiral stationary phase.

Data Presentation

Table 1: Optimization of the Addition Step for Bicyclobutylcyclopropanol Intermediate Formation[1]

EntryR-LiSolvent (conc.)Temperature (°C)Yield A (%)
1n-BuLiTHF (0.1M)-78<5
2n-BuLiTHF (0.1M)-78 to 0~10
3t-BuLiTHF (0.1M)-78~20
4t-BuLiEt₂O (0.1M)-78~45
5t-BuLiToluene (0.1M)-78<5

Yield determined by ¹H NMR using 1,3,5-trimethoxybenzene as internal standard.

Experimental Protocols

Key Experiment: Telescoped Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement[1]

Step 1: Formation of the Bicyclobutylcyclopropanol Intermediate

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.5 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (1.5 equiv.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 1-sulfonylcyclopropanol (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Semipinacol Rearrangement

  • To the crude reaction mixture from Step 1, add methanesulfonic acid (MsOH) (2.0 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed reagent Modify Reagents start->reagent conditions Adjust Reaction Conditions start->conditions purification Purification Strategy start->purification catalyst Screen Catalysts/Ligands reagent->catalyst substrate Alter Substrate Sterics/Electronics reagent->substrate solvent Screen Solvents conditions->solvent temperature Lower Reaction Temperature conditions->temperature chromatography Optimize Column Chromatography purification->chromatography recrystallization Attempt Recrystallization purification->recrystallization end Improved Diastereoselectivity catalyst->end substrate->end solvent->end temperature->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Semipinacol_Rearrangement_Workflow start Starting Materials: 1-Sulfonylcyclopropanol 1-Sulfonylbicyclo[1.1.0]butane step1 Lithiated Bicyclobutane Formation (n-BuLi, THF, -78 °C) start->step1 step2 Nucleophilic Addition step1->step2 intermediate Bicyclobutylcyclopropanol Intermediate step2->intermediate step3 Acid-Mediated Rearrangement (MsOH, Room Temp.) intermediate->step3 product Spiro[3.3]heptan-1-one step3->product

Caption: Experimental workflow for spiro[3.3]heptan-1-one synthesis.

References

Technical Support Center: Synthesis of Spiro[3.3]heptane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[3.3]heptane dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important structural motif. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing spiro[3.3]heptane-2,6-dicarboxylic acid?

A1: The most prevalent and well-documented method is the double alkylation of a malonic ester, typically diethyl malonate, with 1,1-bis(halomethyl)cyclobutane (e.g., 1,1-bis(bromomethyl)cyclobutane). This is followed by hydrolysis of the resulting tetraester and subsequent decarboxylation to yield the desired diacid.

Q2: I am observing a significant amount of a viscous, insoluble material in my reaction. What could this be?

A2: This is likely due to polymerization or oligomerization of the 1,1-bis(halomethyl)cyclobutane starting material. This can occur under the basic conditions of the reaction, especially at higher concentrations or temperatures. It is a common side reaction that competes with the desired intramolecular cyclization.

Q3: My final product yield is low, and I have a complex mixture of products. What are the likely side reactions?

A3: Besides polymerization, several other side reactions can lower the yield of the desired product. These include incomplete alkylation (mono-alkylation of the malonate), elimination reactions of the alkyl halide, and hydrolysis of the ester groups during the alkylation step. Careful control of reaction conditions is crucial to minimize these pathways.

Q4: How can I best purify the final spiro[3.3]heptane dicarboxylic acid?

A4: Purification can be challenging due to the presence of structurally similar byproducts. Recrystallization is often the most effective method for purifying the final dicarboxylic acid. The choice of solvent will depend on the specific dicarboxylic acid isomer and impurities present. Column chromatography can be used to purify the intermediate tetraester before hydrolysis and decarboxylation, which can simplify the final purification step.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during the synthesis of spiro[3.3]heptane dicarboxylic acids.

Problem 1: Low Yield of the Desired Spirocyclic Product
Potential Cause Troubleshooting Steps
Polymerization/Oligomerization of 1,1-bis(halomethyl)cyclobutane - High Concentration: Use high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Slowly add the 1,1-bis(halomethyl)cyclobutane to the reaction mixture. - Strong Base/High Temperature: Use a milder base if possible and maintain the lowest effective reaction temperature.
Incomplete Alkylation - Insufficient Base: Ensure at least two equivalents of base are used to deprotonate the diethyl malonate for the double alkylation. - Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it goes to completion.
E2 Elimination of Alkyl Halide - Base Strength: While a strong base is needed for deprotonation, a very strong or sterically hindered base can promote elimination. Sodium ethoxide in ethanol is a standard choice. - Temperature Control: Avoid excessive heating, as this can favor elimination.
Premature Hydrolysis of Esters - Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly dried ethanol and protect the reaction from atmospheric moisture.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Steps
Presence of Oligomeric Byproducts - Purification of Intermediate: Purify the intermediate tetraester by column chromatography before hydrolysis and decarboxylation. This is often easier than purifying the final diacid from polymeric material. - Filtration: Insoluble polymeric material can sometimes be removed by filtration before workup.
Structurally Similar Byproducts - Recrystallization: Carefully select a recrystallization solvent system to selectively crystallize the desired dicarboxylic acid. This may require screening several solvents. - Derivatization: In some cases, converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester) can facilitate purification by chromatography. The purified diester can then be hydrolyzed back to the diacid.

Experimental Protocols

Key Experiment: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol is a general guideline based on established procedures for malonic ester synthesis and can be adapted.

Step 1: Double Alkylation of Diethyl Malonate

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Base Formation: In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Heat the solution to reflux. Slowly add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous ethanol via the dropping funnel over several hours to maintain high dilution.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification of Tetraester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: The purified tetraester is refluxed with an excess of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) until the hydrolysis is complete (monitoring by TLC).

  • Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The dicarboxylic acid salt will precipitate.

  • Decarboxylation: The acidic mixture is then heated to induce decarboxylation, often with the removal of the solvent. Thermal decarboxylation of the isolated tetra-acid can also be performed.[1]

  • Isolation and Purification: The crude spiro[3.3]heptane-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried. Further purification is typically achieved by recrystallization.

Visualizations

Reaction Pathway and Side Reactions

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products Diethyl Malonate Diethyl Malonate 1,1-bis(bromomethyl)cyclobutane 1,1-bis(bromomethyl)cyclobutane Elimination Product Elimination Product 1,1-bis(bromomethyl)cyclobutane->Elimination Product Base Malonate Enolate Malonate Enolate Tetraester Intermediate Tetraester Intermediate Malonate Enolate->Tetraester Intermediate + 1,1-bis(bromomethyl)cyclobutane Mono-alkylated Product Mono-alkylated Product Malonate Enolate->Mono-alkylated Product Incomplete Reaction Tetra-acid Tetra-acid Tetraester Intermediate->Tetra-acid Hydrolysis Spiro[3.3]heptane-2,6-dicarboxylic acid Spiro[3.3]heptane-2,6-dicarboxylic acid Tetra-acid->Spiro[3.3]heptane-2,6-dicarboxylic acid Decarboxylation Polymer/Oligomer Polymer/Oligomer

Caption: Main reaction pathway and potential side reactions in the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.

Experimental Workflow

G Step1 Double Alkylation of Diethyl Malonate Step2 Workup and Extraction of Tetraester Step1->Step2 Step3 Purification of Tetraester (Column Chromatography) Step2->Step3 Step4 Hydrolysis of Tetraester Step3->Step4 Step5 Acidification and Decarboxylation Step4->Step5 Step6 Isolation and Purification (Recrystallization) Step5->Step6 End End Step6->End G Insoluble_Material Insoluble_Material Polymerization Polymerization Insoluble_Material->Polymerization Complex_Mixture Complex_Mixture Incomplete_Alkylation Incomplete_Alkylation Complex_Mixture->Incomplete_Alkylation Elimination Elimination Complex_Mixture->Elimination Purify_Intermediate Purify_Intermediate Complex_Mixture->Purify_Intermediate Control_Stoichiometry Control_Stoichiometry Incomplete_Alkylation->Control_Stoichiometry Optimize_Base_Temp Optimize_Base_Temp Elimination->Optimize_Base_Temp Low_Yield Low_Yield Low_Yield->Incomplete_Alkylation Low_Yield->Elimination High_Dilution High_Dilution Polymerization->High_Dilution

References

Technical Support Center: Scaling Up the Production of Spiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Spiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the scalable synthesis of this valuable spirocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound and its precursors?

A1: The most common scalable routes involve multi-step syntheses starting from commercially available cyclobutane derivatives. Key strategies include the formation of the spiro[3.3]heptane core via double alkylation of a malonate derivative with a 1,1-bis(halomethyl)cyclobutane, followed by hydrolysis and decarboxylation. Another viable route is the thermal decarboxylation of a spiro[3.3]heptane-2,2-dicarboxylic acid precursor.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges include:

  • Formation of the Spirocenter: Creating the quaternary spirocyclic carbon can be sterically hindered, potentially leading to low yields and side products.[1]

  • Exothermic Reactions: Ring-forming reactions, especially on a large scale, can be exothermic and require careful temperature control to prevent runaway reactions.

  • Purification: Removing impurities and unreacted starting materials from the final product can be challenging. Purification of carboxylic acids often involves pH adjustments and extractions, which can be cumbersome on a large scale.[2]

  • Handling of Reagents: Some reagents used in the synthesis may be hazardous or require specific handling conditions, which becomes more complex at a larger scale.

Q3: How can I purify this compound on a large scale?

A3: Large-scale purification of carboxylic acids typically involves a series of extractions. The crude product can be dissolved in an aqueous base (like sodium hydroxide) and washed with an organic solvent (like diethyl ether) to remove neutral and basic impurities. The aqueous layer is then acidified with a strong acid (like HCl) to precipitate the carboxylic acid, which can then be extracted with an organic solvent, dried, and concentrated.[2] For solid products, recrystallization from a suitable solvent system is an effective final purification step.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in the Double Alkylation Step to Form the Spiro[3.3]heptane Core
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure all reagents are pure and dry. Moisture can quench the base and hinder the reaction. - Increase reaction time or temperature, monitoring for product degradation. - Use a stronger base or a different solvent system to improve solubility and reactivity.
Side reactions - Polymerization of the starting materials can be an issue. Ensure controlled addition of reagents to maintain a low concentration of reactive intermediates. - Mono-alkylation product may be favored. Using a slight excess of the bis(halomethyl)cyclobutane can help drive the reaction to completion.
Steric hindrance - This is an inherent challenge in spirocycle synthesis. While difficult to completely overcome, optimizing reaction conditions (temperature, solvent, base) can help maximize the yield.
Issue 2: Incomplete or Uncontrolled Thermal Decarboxylation
Potential Cause Troubleshooting Steps
Temperature too low - Ensure the reaction mixture reaches the required temperature for efficient decarboxylation (typically >200 °C). - Use a high-boiling point solvent or perform the reaction neat if the starting material is a liquid at the reaction temperature.
Charring or decomposition - If the product is thermally unstable, consider lowering the temperature and extending the reaction time. - Performing the decarboxylation under vacuum can help remove CO2 and may allow for a lower reaction temperature.
Foaming and splashing - The evolution of CO2 can be vigorous. On a large scale, ensure the reaction vessel is large enough to accommodate foaming and that stirring is adequate but not so vigorous as to cause splashing. - A controlled heating ramp can help to manage the rate of gas evolution.

Comparison of Synthetic Routes

The following table summarizes different approaches to synthesizing spiro[3.3]heptane carboxylic acid and related structures, providing an overview of their scalability and reported yields.

Synthetic Route Key Intermediate(s) Scale Reported Yield Advantages Disadvantages
Double Alkylation and Decarboxylation 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, Diethyl malonate472 g88% (for diester)High yielding, scalableMulti-step process, requires handling of lachrymatory bromides
Thermal Decarboxylation Spiro[3.3]heptane-2,2-dicarboxylic acid5.38 gNot specified for the final step, but the precursor was obtained in good yieldDirect route to the final productHigh temperatures required, potential for decomposition
From Spiro[3.3]heptan-2-one Spiro[3.3]heptan-2-oneGramsNot specifiedAccess to a variety of functionalized derivativesRequires synthesis of the ketone precursor, multi-step

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (Precursor to a Carboxylic Acid Analog)

This protocol is adapted from a multigram synthesis of a difluorinated analog and demonstrates a scalable approach.

Materials:

  • Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (472 g, 1.71 mol)

  • Methanol (1 L)

  • Sodium hydroxide (272 g, 6.80 mol)

  • Water (1 L)

  • tert-Butyl methyl ether (t-BuOMe) (500 mL)

  • 10 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) (3 x 800 mL)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in methanol.

  • Add the methanolic solution to a stirred solution of sodium hydroxide in water.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove methanol under reduced pressure.

  • Extract the aqueous layer with t-BuOMe to remove any neutral impurities.

  • Acidify the aqueous layer to pH 3 with 10 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 800 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the dicarboxylic acid.

Protocol 2: Thermal Decarboxylation to this compound

This protocol is based on a smaller-scale synthesis and can be adapted for larger quantities with appropriate safety precautions.

Materials:

  • Crude spiro[3.3]heptane-2,2-dicarboxylic acid (or a related dicarboxylic acid precursor)

Procedure:

  • Place the crude dicarboxylic acid in a round-bottom flask equipped with a condenser and a gas outlet bubbler to monitor CO2 evolution.

  • Heat the material to 220 °C for 30 minutes.

  • Continue heating until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature. The resulting material is the crude this compound, which can be purified by distillation or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., 1,1-bis(bromomethyl)cyclobutane, Malonate) reaction Double Alkylation Reaction start->reaction hydrolysis Saponification (Hydrolysis) reaction->hydrolysis decarboxylation Thermal Decarboxylation hydrolysis->decarboxylation extraction Aqueous Workup & Extraction decarboxylation->extraction Crude Product drying Drying and Solvent Removal extraction->drying final_purification Final Purification (Distillation/Recrystallization) drying->final_purification product Pure Spiro[3.3]heptane- 2-carboxylic acid final_purification->product

Caption: Overall workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_purity Purity Checks cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Yield Observed in Double Alkylation Step? check_purity Check Purity of Starting Materials & Solvents start->check_purity Yes purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (Time, Temp, Base) check_purity->check_conditions Pure increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time stronger_base Use a Stronger Base check_conditions->stronger_base check_stoichiometry Analyze for Mono-alkylation Product check_conditions->check_stoichiometry adjust_reagents Adjust Reagent Stoichiometry (e.g., slight excess of electrophile) check_stoichiometry->adjust_reagents Mono-alkylation observed

Caption: Troubleshooting decision tree for low yield in the double alkylation step.

References

Technical Support Center: Synthesis of 2-Oxocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2-oxocyclobutanecarboxylic acid and its derivatives during chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of 2-oxocyclobutanecarboxylic acid derivatives.

Question 1: My reaction to synthesize 2-oxocyclobutanecarboxylic acid from its corresponding ester shows low yield, and I detect cyclobutanone as a major byproduct. What is happening and how can I prevent it?

Answer:

The formation of cyclobutanone is a strong indication that your product, a β-keto acid, is undergoing decarboxylation. This is a common instability issue for this class of compounds, especially under thermal stress or in the presence of acid or base.[1][2][3] 2-Oxocyclobutanecarboxylic acid is particularly susceptible to losing CO2 to form an enol intermediate, which then tautomerizes to the more stable cyclobutanone.[4]

Troubleshooting Steps:

  • Temperature Control: Maintain low temperatures throughout the reaction, work-up, and purification steps. If the synthesis requires elevated temperatures, consider using a milder catalyst or a more reactive starting material to shorten the reaction time.

  • pH Control: Neutralize the reaction mixture as soon as the synthesis is complete. Avoid strongly acidic or basic conditions during work-up. Use a buffered aqueous solution for extraction if necessary.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification immediately after work-up.

Question 2: During the purification of my 2-oxocyclobutanecarboxylic acid derivative by silica gel chromatography, I am observing significant product loss and the formation of a more nonpolar byproduct.

Answer:

The acidic nature of standard silica gel can catalyze the decarboxylation of your β-keto acid. The nonpolar byproduct you are observing is likely the corresponding cyclobutanone.

Troubleshooting Steps:

  • Use Deactivated Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) before packing the column. This will neutralize the acidic sites on the silica surface.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization is a milder purification method that can avoid the issues associated with silica gel chromatography.[5]

    • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a neutral mobile phase (e.g., acetonitrile/water) can be a good alternative.

  • Rapid Chromatography: If you must use silica gel chromatography, perform the purification as quickly as possible to minimize the contact time between your compound and the stationary phase.

Question 3: I am synthesizing a substituted 2-oxocyclobutanecarboxylic acid and I am getting a mixture of diastereomers, even though my starting material was a single stereoisomer. What could be the cause?

Answer:

You are likely observing epimerization at the carbon atom adjacent to the carbonyl and carboxyl groups (the α-carbon). The α-proton is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.[6][7]

Troubleshooting Steps:

  • Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases. If a strong base is required for the reaction, use it at low temperatures and for the shortest possible time.

  • Temperature Control: Lowering the reaction temperature can often suppress the rate of epimerization.

  • Choice of Solvent: The choice of solvent can influence the rate of epimerization. Aprotic solvents are generally preferred over protic solvents when using strong bases.

  • Protecting Group Strategy: If the carboxylic acid is not directly involved in the reaction, consider protecting it as an ester. The corresponding β-keto esters are generally more stable to epimerization under basic conditions than the free acids.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 2-oxocyclobutanecarboxylic acid derivatives?

A1: The primary degradation pathways are:

  • Decarboxylation: The loss of carbon dioxide to form a cyclobutanone derivative. This is often the most significant stability issue.[1][4]

  • Ring-Opening: The strained four-membered ring can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles, acids, or upon heating.

  • Epimerization: For substituted derivatives, the stereocenter at the α-carbon can be inverted under basic conditions.[6]

Q2: How should I store my 2-oxocyclobutanecarboxylic acid derivatives?

A2: To ensure long-term stability, 2-oxocyclobutanecarboxylic acid and its derivatives should be stored as solids in a cool, dry, and dark place.[5] If you need to store them in solution, use an aprotic solvent and keep the solution at low temperatures (e.g., -20°C). Avoid storing them in protic or aqueous solutions for extended periods, especially at room temperature.

Q3: Can I use protecting groups to improve the stability of 2-oxocyclobutanecarboxylic acid during a multi-step synthesis?

A3: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can significantly improve its stability. β-keto esters are generally less prone to decarboxylation than the corresponding acids.[8] The ester can be hydrolyzed back to the carboxylic acid in the final step of your synthesis under carefully controlled mild conditions.

Data Presentation

Table 1: Representative First-Order Rate Constants for the Decarboxylation of Various β-Keto Acids in Aqueous Solution.

Note: Data for 2-oxocyclobutanecarboxylic acid is not available in the cited literature. The following data for other β-keto acids is provided for comparative purposes to illustrate the effect of temperature on decarboxylation rates.

β-Keto AcidTemperature (°C)Rate Constant (k, s⁻¹)
Acetoacetic Acid371.9 x 10⁻⁵
2-Methyl-3-oxobutanoic Acid231.2 x 10⁻⁶
388.1 x 10⁻⁶
534.7 x 10⁻⁵
2,2-Dimethyl-3-oxobutanoic Acid234.3 x 10⁻⁷
383.1 x 10⁻⁶
531.8 x 10⁻⁵

Data adapted from a study on the decarboxylation kinetics of alkyl-substituted beta-keto acids.[9][10]

Experimental Protocols

Protocol 1: Mild Hydrolysis of a 2-Oxocyclobutanecarboxylate Ester to Minimize Decarboxylation

This protocol describes the hydrolysis of an ethyl 2-oxocyclobutanecarboxylate to the corresponding carboxylic acid under conditions designed to minimize decarboxylation.

Materials:

  • Ethyl 2-oxocyclobutanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 2-oxocyclobutanecarboxylate (1 equivalent) in a mixture of THF and water (3:1 v/v) and cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.1 equivalents) in water dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully add 1 M HCl at 0°C to adjust the pH of the solution to approximately 3-4. Do not over-acidify.

  • Extract the aqueous layer with cold ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • The resulting crude 2-oxocyclobutanecarboxylic acid should be used immediately or stored under appropriate conditions.

Protocol 2: Purification of 2-Oxocyclobutanecarboxylic Acid using Deactivated Silica Gel

Materials:

  • Crude 2-oxocyclobutanecarboxylic acid

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the eluent system (e.g., 70:30 hexanes:ethyl acetate) and add 1% triethylamine.

  • Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the chromatography column.

  • Equilibrate the column with the eluent until the triethylamine is evenly distributed.

  • Dissolve the crude 2-oxocyclobutanecarboxylic acid in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the triethylamine-containing eluent.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.

Visualizations

Decarboxylation_Mechanism cluster_0 Decarboxylation of 2-Oxocyclobutanecarboxylic Acid start 2-Oxocyclobutanecarboxylic Acid ts Cyclic Transition State (Pericyclic Reaction) start->ts Heat / H⁺ / OH⁻ enol Enol Intermediate ts->enol co2 CO₂ ts->co2 ketone Cyclobutanone (Final Product) enol->ketone Tautomerization

Caption: Mechanism of decarboxylation of 2-oxocyclobutanecarboxylic acid.

Experimental_Workflow start Synthesis of 2-Oxocyclobutanecarboxylate Ester hydrolysis Mild Hydrolysis (e.g., LiOH, 0°C) start->hydrolysis workup Careful Acidic Work-up (pH 3-4, 0°C) hydrolysis->workup extraction Extraction with Cold Organic Solvent workup->extraction drying Drying and Concentration (<30°C) extraction->drying purification Purification (Deactivated Silica or Crystallization) drying->purification storage Storage (Solid, -20°C, Dark) purification->storage

Caption: Recommended workflow for minimizing degradation.

Troubleshooting_Logic issue Low Yield or Impure Product decarboxylation Decarboxylation (Cyclobutanone byproduct) issue->decarboxylation Symptom epimerization Epimerization (Mixture of diastereomers) issue->epimerization Symptom ring_opening Ring-Opening (Acyclic byproducts) issue->ring_opening Symptom solution_decarboxylation Control Temperature Control pH Use Deactivated Silica decarboxylation->solution_decarboxylation Solution solution_epimerization Use Mild Base Low Temperature Protecting Group epimerization->solution_epimerization Solution solution_ring_opening Avoid Harsh Nucleophiles Control Temperature ring_opening->solution_ring_opening Solution

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Improving the Efficiency of Thermal Decarboxylation for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal decarboxylation of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for achieving efficient thermal decarboxylation of spiro compounds?

A1: Efficient thermal decarboxylation of spiro compounds typically relies on the presence of a carbonyl group positioned beta to the carboxylic acid, forming a β-keto acid or a related structure. The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide.[1][2] For spiro compounds lacking this feature, harsher conditions are generally required. Key factors influencing efficiency include reaction temperature, solvent choice, and the presence of any catalysts or salts.

Q2: My thermal decarboxylation reaction is not going to completion. What are some common causes and solutions?

A2: Incomplete conversion is a frequent issue. Here are several potential causes and troubleshooting steps:

  • Insufficient Temperature or Reaction Time: The required temperature and duration can vary significantly based on the substrate's stability and steric hindrance. Gradually increasing the temperature and monitoring the reaction progress by TLC or LC-MS is recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are often effective as they can stabilize charged intermediates that may form during the reaction.[3][4]

  • Equilibrium Issues: The evolution of CO2 gas helps drive the reaction to completion.[3] If the reaction is performed in a closed system, pressure buildup might impede the reaction. Ensuring the system is open or equipped with a condenser can facilitate the escape of CO2.

  • Substrate Stability: Highly stable spirocyclic frameworks may require more forcing conditions. In such cases, consider alternative methods like the Krapcho decarboxylation for ester derivatives.[3][4]

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Side product formation often arises from the high temperatures used in thermal decarboxylation, which can induce rearrangements or degradation.

  • Lowering the Reaction Temperature: If the desired reaction proceeds, albeit slowly, at a lower temperature, this can often minimize side reactions.

  • Krapcho Decarboxylation for Esters: If your spiro compound is a malonic ester derivative, employing the Krapcho decarboxylation under milder, near-neutral conditions can prevent acid- or base-sensitive functional groups from reacting.[3][4] This method typically uses a salt like LiCl in a polar aprotic solvent.[3][4]

  • Solvent Choice: The solvent can influence reaction pathways. Experimenting with different high-boiling point solvents may help suppress unwanted side reactions.

  • Structural Constraints: In some strained bicyclic or spirocyclic systems, the formation of an enol intermediate, which is part of the decarboxylation mechanism, may be disfavored if it results in a high-energy bridgehead double bond.[1] This can lead to alternative reaction pathways or prevent decarboxylation under normal conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Conversion - Insufficient temperature or reaction time.- Inappropriate solvent.- Substrate is not a β-keto acid or its derivative.- Steric hindrance around the carboxylic acid.- Gradually increase the reaction temperature and monitor by TLC/LC-MS.- Switch to a higher-boiling polar aprotic solvent (e.g., DMSO, DMF).- If the substrate is an ester, consider Krapcho conditions (LiCl in wet DMSO).- For non-activated acids, consider more forcing conditions or alternative synthetic routes.
Formation of Multiple Products - Decomposition at high temperatures.- Rearrangement of the spirocyclic core.- Presence of acid- or base-sensitive functional groups.- Attempt the reaction at the lowest effective temperature.- For ester substrates, use the milder Krapcho decarboxylation.[3][4]- Ensure glassware is clean and free of acidic or basic residues.
Difficulty in Product Isolation - Product is volatile.- Product is highly polar and soluble in the aqueous phase during workup.- Use a condenser during the reaction and be cautious during solvent removal under vacuum.- Perform multiple extractions of the aqueous phase with an appropriate organic solvent.
Reaction Stalls - Reversible reaction due to CO2 pressure buildup.- Deactivation of a catalyst, if used.- Ensure the reaction is conducted in an open system or with a condenser to allow CO2 to escape.[3]- If applicable, add fresh catalyst.

Data Presentation: Reaction Conditions for Thermal Decarboxylation of Spiro Compounds

The following table summarizes various conditions reported for the thermal decarboxylation of different spiro compounds to provide a comparative overview.

Spiro Compound Class Substrate Example Conditions Yield Reference
Spiro-dicarboxylic AcidSpiro[3.3]heptane-2,6-dicarboxylic acidNeat, 220 °C, 30 minNot specified[5]
Spirobicyclic DiesterDimethyl spiro[4.5]decane-7,9-dione-1,3-dicarboxylateLiCl, DMSO, H2O, 160-170 °CHigh (not specified)Krapcho Decarboxylation
Spiro-β-keto EsterGeneralHeat (typically 100-200 °C)Generally good[1]
Spirobicyclic Keto EsterA spirobicyclic β-keto esterKrapcho conditions (NaCl in wet DMSO)Not specified[6]

Experimental Protocols

Protocol 1: General Thermal Decarboxylation of a Spiro-β-Keto Acid
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the spiro-β-keto acid (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylenes, or diphenyl ether) to achieve a concentration of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO2 gas should be observable.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Protocol 2: Krapcho Decarboxylation of a Spiro-Diester
  • Preparation: To a round-bottom flask containing the spiro-diester (1.0 eq), add lithium chloride (2.0-4.0 eq).

  • Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v) to achieve a suitable concentration.

  • Heating: Heat the mixture to 140-190 °C with stirring.[3]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as needed.

Visualizations

Decarboxylation_Mechanism cluster_start Spiro-β-keto acid cluster_ts Transition State cluster_enol Intermediate cluster_product Products start Start ts Cyclic 6-membered transition state start->ts Heat enol Enol Intermediate ts->enol Loss of CO2 co2 CO2 ts->co2 product Decarboxylated Spiro Compound enol->product Tautomerization

Caption: General mechanism for the thermal decarboxylation of a spiro-β-keto acid.

Krapcho_Decarboxylation_Workflow start Start: Spiro-diester reagents Add LiCl, DMSO, H2O start->reagents heat Heat to 140-190 °C reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Caption: Experimental workflow for Krapcho decarboxylation of a spiro-diester.

Troubleshooting_Workflow start Low Yield in Decarboxylation check_sm Is starting material consumed? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products Yes increase_temp_time Increase temperature/reaction time check_sm->increase_temp_time No lower_temp Lower reaction temperature check_side_products->lower_temp Yes optimize_purification Optimize purification method check_side_products->optimize_purification No change_solvent Change to higher boiling polar aprotic solvent increase_temp_time->change_solvent end Improved Yield change_solvent->end krapcho Consider Krapcho conditions for esters krapcho->end lower_temp->krapcho optimize_purification->end

Caption: Troubleshooting workflow for low yield in thermal decarboxylation.

References

Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: Spiro[3.3]heptane-2-carboxylic Acid vs. Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug design, the quest for novel scaffolds that can fine-tune the properties of therapeutic candidates is perpetual. Among the vast array of molecular building blocks, saturated bioisosteres have gained significant traction for their ability to impart desirable three-dimensionality and improved physicochemical characteristics. This guide provides a comprehensive comparison of two such scaffolds: spiro[3.3]heptane-2-carboxylic acid and piperidine-4-carboxylic acid, offering researchers and drug development professionals a data-driven overview of their respective merits.

Both this compound and piperidine-4-carboxylic acid are recognized for their utility as conformationally restricted analogs of endogenous molecules, particularly as mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Their rigid structures offer a means to reduce conformational flexibility, which can lead to enhanced potency and selectivity for their biological targets.[3] This comparison delves into their physicochemical properties, pharmacological profiles, and the experimental methodologies used to evaluate them.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a drug candidate, such as lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies of this compound and piperidine-4-carboxylic acid are not extensively documented, we can infer their characteristics from available data on related structures and computational predictions.

PropertyThis compoundPiperidine-4-carboxylic acidRationale and References
Molecular Weight ( g/mol ) 140.18129.16The spirocyclic core of this compound contributes to a slightly higher molecular weight.[4]
Calculated logP (clogP) ~1.8Varies with pHSpiro[3.3]heptane scaffolds are known to decrease lipophilicity compared to aromatic rings they might replace.[5] The clogP for the parent this compound is estimated to be around 1.8.[4] The logP of piperidine-4-carboxylic acid is highly dependent on pH due to its amphoteric nature.
pKa Estimated ~4-5~4.1 (carboxyl), ~10.8 (amine)The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. The piperidine scaffold introduces a basic nitrogen, resulting in two pKa values.
Metabolic Stability Potentially higherSusceptible to oxidationThe spiro[3.3]heptane core is generally considered to be more metabolically stable due to the absence of easily oxidizable C-H bonds present in the piperidine ring.[6]

Experimental Protocols: Unveiling the Data

The quantitative data presented above are determined through a variety of established experimental protocols. Here, we detail the methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The partition coefficient (logP) or distribution coefficient (logD) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.[7][8]

Protocol:

  • A solution of the test compound is prepared in one of the phases (e.g., phosphate-buffered saline at pH 7.4).

  • An equal volume of the second, immiscible phase (n-octanol) is added.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[10]

  • The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Acidity Constant (pKa) by UV-Visible Spectrophotometry

The pKa value, which indicates the strength of an acid, can be determined by monitoring changes in the UV-visible absorption spectrum of a compound as a function of pH.[11][12]

Protocol:

  • A series of buffer solutions with known pH values are prepared.[13]

  • A stock solution of the test compound is prepared and added to each buffer solution in a 96-well microtiter plate to achieve a constant final concentration.[13]

  • The UV-visible absorption spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH.[14]

  • The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[15]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[16][17][18]

Protocol:

  • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM).[16]

  • The reaction is initiated by the addition of the cofactor NADPH.[17]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.[16]

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19]

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Pharmacological Profile: Targeting the GABAergic System

Both this compound and piperidine-4-carboxylic acid have been investigated as GABA analogues, suggesting their potential to modulate GABAergic neurotransmission.[2][21] This primarily involves interaction with GABA receptors, which are critical targets for drugs treating anxiety, epilepsy, and other neurological disorders.

GABA Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[22][23]

Protocol:

  • Membrane preparations containing the target GABA receptors (e.g., from rat brain tissue) are prepared.[24][25]

  • The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]muscimol for GABA-A receptors).[24]

  • Increasing concentrations of the unlabeled test compound (this compound or piperidine-4-carboxylic acid) are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by rapid filtration.[26]

  • The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Signaling Pathways and Workflows

The interaction of these compounds with GABA receptors initiates a signaling cascade that ultimately leads to neuronal inhibition. Understanding this pathway is crucial for predicting the pharmacological effects of these molecules.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Release GABA_vesicle->Release Release GAT GABA Transporter (GAT) Release->GAT Reuptake GABA_A_R GABA-A Receptor Release->GABA_A_R Binding Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.

The experimental workflow for comparing these two scaffolds would logically follow a tiered approach, starting with fundamental physicochemical characterization and progressing to in vitro pharmacological evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_pharma Pharmacological Evaluation Spiro_Acid Spiro[3.3]heptane-2- carboxylic acid LogP logP/logD Determination Spiro_Acid->LogP pKa pKa Determination Spiro_Acid->pKa MetStab Metabolic Stability Spiro_Acid->MetStab Pip_Acid Piperidine-4- carboxylic acid Pip_Acid->LogP Pip_Acid->pKa Pip_Acid->MetStab Binding GABA Receptor Binding Assay LogP->Binding pKa->Binding MetStab->Binding Functional Functional Assays (e.g., Electrophysiology) Binding->Functional Data_Analysis Data Analysis & Comparison Functional->Data_Analysis

Caption: Tiered experimental workflow for comparing the two carboxylic acid scaffolds.

Conclusion

Both this compound and piperidine-4-carboxylic acid offer unique advantages as scaffolds in drug design, particularly for targeting the GABAergic system. This compound presents a novel, rigid, and potentially more metabolically stable core, which may lead to improved pharmacokinetic properties. In contrast, piperidine-4-carboxylic acid is a more established GABA analogue, with a well-understood, albeit potentially more complex, pharmacological profile due to its ionizable amine.

The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For projects prioritizing metabolic stability and novel chemical space, the spiro[3.3]heptane derivative may be a more attractive starting point. Conversely, for programs seeking to leverage existing knowledge of GABAergic modulators, the piperidine scaffold provides a more traditional, yet effective, option. The experimental data and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in the selection and optimization of these valuable building blocks for the next generation of therapeutics.

References

A Head-to-Head Comparison of Spiro[3.3]heptane and Bicyclo[1.1.1]pentane as Benzene Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selection of saturated benzene bioisosteres, supported by experimental data.

In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with saturated bioisosteres has emerged as a powerful tool to overcome challenges in drug development, such as poor solubility and metabolic instability. Among the plethora of options, spiro[3.3]heptane (SPH) and bicyclo[1.1.1]pentane (BCP) have garnered significant attention as three-dimensional scaffolds that can mimic the geometry of a benzene ring while offering improved physicochemical properties. This guide provides a comprehensive comparison of SPH and BCP as benzene bioisosteres, presenting key experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their drug design campaigns.

Key Physicochemical and Pharmacokinetic Properties: A Data-Driven Comparison

The choice between SPH and BCP as a benzene bioisostere can significantly impact the developability of a drug candidate. The following tables summarize the available experimental data comparing the effects of these two scaffolds on key physicochemical and pharmacokinetic parameters.

ParameterBenzene Analogue (Benzocaine)Spiro[3.3]heptane (SPH) AnalogueBicyclo[1.1.1]pentane (BCP) Analogue
LogD at pH 7.4 1.81.2[1]1.8[1]
Metabolic Stability (HLM, % remaining after 60 min) 50%[1]80%[1]60%[1]
Analgesic Activity Active[1]Active (similar to Benzocaine)[1]Less active than Benzocaine[1]

Table 1: Comparison of physicochemical and biological properties of Benzocaine and its SPH and BCP analogues.

Parametermeta-Benzene Analogue (Sonidegib)Spiro[3.3]heptane (SPH) Analogue (trans)Spiro[3..3]heptane (SPH) Analogue (cis)
cLogP 6.8[2]6.0[2]6.0[2]
Aqueous Solubility (µM) ≤ 1[2]≤ 1[2]≤ 1[2]
Metabolic Stability (HLM, CLint in µL min⁻¹ mg⁻¹) 18[2]36[2]156[2]

Table 2: Physicochemical and metabolic stability data for Sonidegib and its SPH analogues.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Determination of Lipophilicity (LogD) by Shake-Flask Method

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is a standard approach for its determination.

Protocol:

  • Preparation of Phases: A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Both phases are pre-saturated with each other to ensure thermodynamic equilibrium.

  • Equilibration: The mixture is vigorously shaken for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the n-octanol and aqueous layers.

  • Phase Separation: The mixture is then centrifuged to achieve a clear separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD value is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.

Protocol:

  • Incubation Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for the activity of most cytochrome P450 enzymes.

  • Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to a larger volume of an aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation and Equilibration: The mixture is shaken for a defined period (e.g., 1.5-2 hours) to allow for the dissolution of the compound.

  • Separation of Undissolved Compound: Any precipitate is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams, generated using the DOT language, illustrate the workflow of a bioisosteric replacement strategy and a comparative overview of the key properties of SPH and BCP.

Bioisostere_Workflow cluster_Start Lead Compound Identification cluster_Design Bioisostere Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Decision Candidate Selection Lead Lead Compound with Benzene Ring SPH_Analogue Spiro[3.3]heptane Analogue Lead->SPH_Analogue Bioisosteric Replacement BCP_Analogue Bicyclo[1.1.1]pentane Analogue Lead->BCP_Analogue Bioisosteric Replacement Properties Physicochemical Properties (Solubility, Lipophilicity) SPH_Analogue->Properties BCP_Analogue->Properties Metabolism Metabolic Stability (HLM) Properties->Metabolism Activity Biological Activity Metabolism->Activity Decision Select Optimal Bioisostere Activity->Decision

A generalized workflow for the design, synthesis, and evaluation of SPH and BCP bioisosteres.

Property_Comparison cluster_Scaffolds Bioisosteric Scaffolds cluster_Properties Key Physicochemical & Pharmacokinetic Properties SPH Spiro[3.3]heptane (SPH) Lipophilicity Lipophilicity (LogD) SPH->Lipophilicity Generally Lower LogD Solubility Aqueous Solubility SPH->Solubility Often Improved Metabolic_Stability Metabolic Stability SPH->Metabolic_Stability Improved in some cases 3D_Shape 3D Shape/Vectorality SPH->3D_Shape Non-linear exit vectors (mimics meta/ortho) BCP Bicyclo[1.1.1]pentane (BCP) BCP->Lipophilicity Variable Effect BCP->Solubility Generally Improved BCP->Metabolic_Stability Often Improved BCP->3D_Shape Linear exit vectors (mimics para)

A comparative overview of the general impact of SPH and BCP on key drug-like properties.

References

A Comparative Guide to the Validation of Spiro[3.3]heptane as a Non-Collinear Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic replacement of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. The phenyl ring, while ubiquitous in approved drugs, often introduces metabolic liabilities and contributes to poor solubility.[1] The drive to "escape from flatland" has led researchers to explore sp³-rich, three-dimensional scaffolds as bioisosteric replacements.[2] Among these, Spiro[3.3]heptane (SPH) has emerged as a promising non-collinear, saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[3][4][5]

This guide provides an objective comparison of Spiro[3.3]heptane with its benzene counterpart, supported by experimental data from key studies where SPH was incorporated into the structures of approved drugs.

Data Presentation: Physicochemical and Biological Properties

The replacement of a phenyl ring with an SPH core has been shown to modulate key drug-like properties, often favorably. The following tables summarize quantitative data from studies where this bioisosteric swap was performed on three distinct drugs: the anticancer agent Sonidegib (meta-substituted ring), the histone deacetylase (HDAC) inhibitor Vorinostat (mono-substituted ring), and the local anesthetic Benzocaine (para-substituted ring).[3][4]

Table 1: Comparative Physicochemical Properties of Benzene vs. Spiro[3.3]heptane Analogues

Compound/AnalogueParent DrugBioisostereclogPLogD (pH 7.4)Aqueous Solubility (PBS, pH 7.4)Human Liver Microsome Stability (% remaining after 30 min)
Sonidegib Series Sonidegibmeta-Benzene6.8≥ 3.5≤ 1 µM95%
SPH Analogue (trans)Spiro[3.3]heptane6.0≥ 3.5≤ 1 µM97%
SPH Analogue (cis)Spiro[3.3]heptane6.0≥ 3.5≤ 1 µM97%
Vorinostat Series Vorinostat (SAHA)Phenyl1.10.054800 µM97%
SPH AnalogueSpiro[3.3]heptane1.40.311800 µM96%
Benzocaine Series Benzocainepara-Benzene1.91.91600 µM< 5%
SPH AnalogueSpiro[3.3]heptane1.31.31500 µM10%

Data compiled from multiple sources.[3][6][7]

Key Observations:

  • Lipophilicity: Replacement of the phenyl ring with the SPH scaffold consistently resulted in a decrease in the calculated logP (clogP), indicating reduced lipophilicity.[3][6] In the case of Sonidegib, this was a reduction of 0.8 units.[3][6]

  • Solubility: The effect on aqueous solubility varied. For the highly lipophilic Sonidegib, solubility remained low for both the parent drug and its SPH analogues.[6] For Vorinostat and Benzocaine, the SPH analogues retained substantial, albeit slightly lower, solubility compared to the parent compounds.[7]

  • Metabolic Stability: The SPH core demonstrated excellent metabolic stability, comparable to the phenyl ring in the Sonidegib and Vorinostat series. A notable improvement was observed for the Benzocaine analogue, which showed significantly higher stability in human liver microsomes compared to the rapidly metabolized parent drug.[7]

Table 2: Comparative Biological Activity

Compound/AnalogueParent DrugBioisostereTarget/AssayPotency/Activity Metric
Sonidegib Series Sonidegibmeta-BenzeneSmoothened ReceptorIC₅₀ = 1.4 nM
SPH Analogue (trans)Spiro[3.3]heptaneSmoothened ReceptorIC₅₀ = 4.2 nM
SPH Analogue (cis)Spiro[3.3]heptaneSmoothened ReceptorIC₅₀ = 2.4 nM
Vorinostat Series Vorinostat (SAHA)PhenylHDAC1IC₅₀ = 3.1 nM
SPH AnalogueSpiro[3.3]heptaneHDAC1IC₅₀ = 13 nM
Benzocaine Series Benzocainepara-BenzeneIn vivo analgesia (rat)Active
SPH AnalogueSpiro[3.3]heptaneIn vivo analgesia (rat)Activity very similar to Benzocaine

Data compiled from multiple sources.[3][7]

Key Observations:

  • The SPH analogues for Sonidegib and Vorinostat retained high potency, with IC₅₀ values remaining in the low nanomolar range, demonstrating that the rigid, non-collinear SPH scaffold can effectively mimic the phenyl ring's role in binding interactions.[3][7]

  • The SPH analogue of Benzocaine showed a nearly identical analgesic effect over time compared to the parent drug, confirming its efficacy as a bioisostere in an in vivo setting.[3]

Mandatory Visualizations

The following diagrams illustrate the strategic and experimental workflows involved in the validation of Spiro[3.3]heptane as a benzene bioisostere.

G cluster_0 Drug_Candidate Drug Candidate with Phenyl Ring SPH_Analogue Patent-Free Saturated Analogue with SPH Core Drug_Candidate->SPH_Analogue Bioisosteric Replacement Improved_Properties Potentially Improved: - Solubility - Metabolic Stability - Patentability SPH_Analogue->Improved_Properties Leads to

Caption: Bioisosteric replacement strategy for generating novel analogues.

G cluster_1 A Synthesis of SPH Building Blocks B Incorporation into Drug Scaffold A->B C Physicochemical Profiling B->C Solubility, LogD, Metabolic Stability D In Vitro Biological Assays C->D E In Vivo Testing D->E If potent F Validation as Bioisostere D->F E->F

References

A Comparative Analysis of Spiro[3.e]heptane and Spiro[3.5]nonane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention for their ability to introduce three-dimensionality, rigidity, and novel intellectual property landscapes. Among the diverse array of spirocycles, spiro[3.3]heptane and spiro[3.5]nonane have emerged as valuable building blocks. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and applications in medicinal chemistry, supported by experimental data and detailed methodologies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the intrinsic properties of these scaffolds is crucial for their effective application in drug design. The following table summarizes key computed physicochemical parameters for the parent spiro[3.3]heptane and spiro[3.5]nonane molecules.

PropertySpiro[3.3]heptaneSpiro[3.5]nonane
Molecular Formula C₇H₁₂C₉H₁₆
Molecular Weight 96.17 g/mol [1]124.22 g/mol [2]
Calculated logP 3.1[1]4.2[2]
Strain Energy (approx.) 51.0 kcal/molNot readily available
Topological Polar Surface Area 0 Ų[1]0 Ų[2]
Hydrogen Bond Donors 0[1]0[2]
Hydrogen Bond Acceptors 0[1]0[2]
Rotatable Bonds 0[1]0[2]

Structural and Conformational Analysis

The defining feature of spirocycles is their rigid, three-dimensional structure. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Spiro[3.3]heptane: This scaffold is composed of two fused cyclobutane rings. The inherent ring strain of cyclobutane contributes to a high degree of rigidity.[3] Its compact and well-defined geometry has led to its exploration as a bioisosteric replacement for a benzene ring, offering an "escape from flatland" in medicinal chemistry. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability.

Spiro[3.5]nonane: This scaffold consists of a cyclobutane ring fused to a cyclohexane ring. The cyclohexane ring can adopt various conformations (chair, boat, twist-boat), which may impart a degree of conformational flexibility to the overall scaffold, although the spiro fusion point introduces significant constraints. The larger ring size compared to spiro[3.3]heptane provides different exit vectors for substituents, offering alternative ways to explore chemical space.

Synthetic Accessibility

The ease of synthesis and derivatization is a critical factor in the adoption of a scaffold in drug discovery programs.

Synthesis of Spiro[3.3]heptane Derivatives

A common and versatile method for the synthesis of functionalized spiro[3.3]heptanes involves the thermal reaction of an N,N-dimethylamide of cyclobutanecarboxylic acid with various alkenes in the presence of triflic anhydride and a non-nucleophilic base, followed by hydrolysis. This method allows for the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptan-1-ones

  • Reaction Setup: To a solution of the alkene (1.0 equivalent) and the corresponding N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, triflic anhydride (1.2 equivalents) and a hindered base such as 2,6-lutidine or collidine (1.2 equivalents) are added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 16 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone derivative.[4]

Synthesis of Spiro[3.5]nonane Derivatives

The synthesis of spiro[3.5]nonane derivatives often involves multi-step sequences. For instance, the synthesis of 7-azaspiro[3.5]nonane, a key intermediate for GPR119 agonists, requires the construction of the spirocyclic core followed by the introduction of the nitrogen atom.

Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane Derivative

A detailed multi-step synthesis is typically required to prepare the core 7-azaspiro[3.5]nonane intermediate. A plausible synthetic route to Spiro[3.5]nonane-9-carboxylic acid involves a three-step process starting from commercially available cyclobutanone. This involves a Knoevenagel condensation with diethyl malonate, followed by a Michael addition and subsequent spirocyclization with 1,5-dibromopentane. The resulting diester can then be hydrolyzed and decarboxylated to yield the carboxylic acid. Further functional group manipulations can then be performed to introduce the desired amine functionality.

Applications in Medicinal Chemistry

Both scaffolds have found utility in medicinal chemistry, albeit in different therapeutic areas and with distinct strategic approaches.

Spiro[3.3]heptane: A Benzene Bioisostere

The spiro[3.e]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the phenyl ring.[5] This substitution can lead to significant improvements in drug-like properties. For example, replacing a meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with comparable or improved activity and, in some cases, altered metabolic stability.

The following table presents a comparative overview of the effect of replacing a phenyl ring with a spiro[3.3]heptane scaffold on the lipophilicity and metabolic stability of Sonidegib analogs.

CompoundclogPExperimental logD (pH 7.4)Metabolic Stability (CLint, μL/min/mg)
Sonidegib (phenyl) 6.8≥ 3.518
trans-Spiro[3.3]heptane analog 6.0≥ 3.536
cis-Spiro[3.3]heptane analog 6.0≥ 3.5156

Data adapted from ChemRxiv (2023), DOI: 10.26434/chemrxiv-2023-y1g7v[5]

This data highlights that the spiro[3.3]heptane replacement can reduce calculated lipophilicity (clogP) while having a variable impact on metabolic stability, demonstrating the potential for fine-tuning pharmacokinetic properties.

Spiro[3.5]nonane in GPR119 Agonists

Derivatives of 7-azaspiro[3.5]nonane have been extensively explored as potent and selective agonists of the G protein-coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. The rigid spiro[3.5]nonane scaffold is thought to properly orient the pharmacophoric elements for optimal interaction with the receptor.

The activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a downstream signaling cascade.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion / GLP-1 Release PKA->Insulin Promotes

Caption: GPR119 signaling pathway initiated by an agonist.

Experimental Methodologies

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly determined experimentally using the shake-flask method or by high-performance liquid chromatography (HPLC).

Shake-Flask Method for logP Determination

  • Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water. The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the logP value.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The logP is calculated using the formula: logP = log([Compound]ₙ-octanol / [Compound]water).[7]

For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically 7.4, to mimic physiological conditions.

Determination of Aqueous Solubility

Aqueous solubility is another key determinant of a drug's bioavailability.

Equilibrium Solubility Method (Shake-Flask)

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution represents its solubility.

  • Procedure:

    • An excess of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

    • The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, LC-MS).

Conclusion

Both spiro[3.3]heptane and spiro[3.5]nonane scaffolds offer unique and valuable attributes for medicinal chemistry. Spiro[3.3]heptane stands out as a compact, rigid, and synthetically accessible bioisostere for aromatic rings, providing a powerful tool to modulate physicochemical properties and escape flatland. In contrast, the larger spiro[3.5]nonane scaffold, particularly its aza-derivatives, has been successfully utilized to create potent and selective GPR119 agonists, demonstrating its utility in constructing complex molecules with specific biological activities. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the desired vector space, physicochemical properties, and the synthetic strategy. This guide provides the foundational information to aid researchers in making informed decisions about the incorporation of these promising spirocyclic motifs into their next generation of therapeutic agents.

References

A Comparative Analysis of Spiro[3.3]heptane-2-carboxylic Acid Derivatives as Novel GPR35 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel G protein-coupled receptor (GPCR) modulators is a continuous endeavor. Among the promising targets is GPR35, an orphan receptor implicated in a range of inflammatory and metabolic diseases. Recently, a new class of antagonists based on the spiro[3.3]heptane-2-carboxylic acid scaffold has emerged, offering a unique three-dimensional structure as a potential alternative to more traditional, often planar, chemical cores. This guide provides an objective comparison of the biological activity of these spirocyclic compounds with established, non-spirocyclic GPR35 antagonists, supported by experimental data and detailed methodologies.

The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry as a bioisostere for aromatic rings, such as benzene.[1][] This structural feature can lead to improved physicochemical properties and novel interactions with biological targets. Capitalizing on this, recent research has led to the development and patenting of this compound derivatives as potent antagonists of GPR35.

Performance Comparison: Spirocyclic vs. Non-Spirocyclic GPR35 Antagonists

To contextualize the activity of the novel spiro[3.3]heptane derivatives, a comparison with well-characterized, non-spirocyclic GPR35 antagonists is essential. The most widely studied comparators are CID-2745687 and ML-145. The following table summarizes the antagonist potency (IC50) of representative compounds from both classes against human GPR35, as determined by a β-arrestin recruitment assay.

Compound ClassRepresentative CompoundTargetAssay TypeIC50 (nM)
Spiro[3.3]heptane Derivative Example 1 (from patent WO2019139953A1)Human GPR35β-arrestin Recruitment120
Spiro[3.3]heptane Derivative Example 2 (from patent WO2019139953A1)Human GPR35β-arrestin Recruitment250
Non-Spirocyclic CID-2745687Human GPR35β-arrestin Recruitment12.8 (Ki)
Non-Spirocyclic ML-145Human GPR35β-arrestin Recruitment20.1

Note: The IC50 values for the Spiro[3.3]heptane derivatives are extracted from patent WO2019139953A1. The Ki value for CID-2745687 and the IC50 value for ML-145 are from published literature.

From the data, it is evident that while the non-spirocyclic antagonists CID-2745687 and ML-145 exhibit high potency in the nanomolar range, the novel spiro[3.3]heptane derivatives also demonstrate significant antagonist activity. The unique structural motif of the spiro[3.3]heptane core presents a promising avenue for further optimization to achieve comparable or superior potency, potentially with improved drug-like properties.

GPR35 Signaling and Experimental Assays

Understanding the mechanism of GPR35 signaling is crucial for interpreting antagonist activity. GPR35 activation is known to trigger downstream signaling through two primary pathways: Gα13-mediated and β-arrestin-2-mediated pathways. The Gα13 pathway can lead to the mobilization of intracellular calcium, while the β-arrestin pathway is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gα13/Gβγ GPR35->G_protein beta_arrestin β-arrestin-2 GPR35->beta_arrestin Agonist Agonist Agonist->GPR35 Antagonist Spiro[3.3]heptane Derivative Antagonist->GPR35 PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR35 Signaling Pathways.

The biological activity of the this compound derivatives was primarily assessed using a β-arrestin recruitment assay. This assay is a robust method for quantifying the ability of a compound to block agonist-induced recruitment of β-arrestin-2 to the receptor.

Experimental_Workflow start Start cell_culture HEK293 cells stably expressing human GPR35 and β-arrestin-EFC start->cell_culture plating Plate cells in 384-well plates cell_culture->plating incubation_antagonist Pre-incubate with Spiro[3.3]heptane derivative or control antagonist plating->incubation_antagonist agonist_addition Add GPR35 agonist (e.g., Zaprinast) incubation_antagonist->agonist_addition incubation_agonist Incubate for 60-90 minutes agonist_addition->incubation_agonist detection Add EFC substrate and measure luminescence incubation_agonist->detection analysis Data analysis: Calculate IC50 values detection->analysis end End analysis->end

Caption: β-Arrestin Recruitment Assay Workflow.

Experimental Protocols

β-Arrestin Recruitment Assay for GPR35 Antagonists

This protocol is designed to determine the potency of test compounds as antagonists of human GPR35.

Materials:

  • HEK293 cells stably co-expressing human GPR35 and a β-arrestin enzyme-fragment complementation (EFC) system.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • GPR35 agonist (e.g., Zaprinast).

  • Test compounds (this compound derivatives and comparators).

  • 384-well white, solid-bottom assay plates.

  • EFC detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HEK293-GPR35-β-arrestin cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference antagonists in assay buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the diluted compounds to the cell plate. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a pre-determined EC80 concentration of the GPR35 agonist (e.g., Zaprinast) to all wells, except for the negative control wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the EFC substrate solution to each well according to the manufacturer's instructions.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced signal.

Calcium Mobilization Assay for GPR35

This assay can be used as a secondary screen to confirm the antagonist activity of the compounds on the Gα13 signaling pathway.

Materials:

  • HEK293 cells transiently or stably expressing human GPR35.

  • Cell culture medium.

  • Assay buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • GPR35 agonist.

  • Test compounds.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the GPR35-expressing HEK293 cells in assay plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a separate plate with the GPR35 agonist.

  • Assay Execution: a. Place both the cell plate and the compound/agonist plates into the fluorescence plate reader. b. The instrument will first measure the baseline fluorescence. c. The instrument's pipettor will then add the test compounds (antagonists) to the cell plate, and the fluorescence will be monitored for a short period. d. Subsequently, the agonist will be added, and the change in fluorescence, indicating intracellular calcium release, will be recorded over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the maximum agonist response.

References

X-ray Crystallography of Spiro[3.3]heptane-2,6-dicarboxylic Acid Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for the stereoisomers of Spiro[3.3]heptane-2,6-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. While crystallographic data for the trans-isomer, specifically the dextrorotatory enantiomer (d-), is available, a comprehensive search of published literature did not yield corresponding data for the cis-isomer. This guide therefore presents the detailed crystallographic parameters for the trans-isomer and outlines the general experimental protocol for single-crystal X-ray diffraction, which would be applicable to the analysis of either stereoisomer.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for d-spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid. This trans-isomer provides a foundational understanding of the molecular geometry and packing of this spirocyclic system.

Crystallographic Parameterd-Spiro[3.3]heptane-2,6-dicarboxylic acid (trans-isomer)cis-Spiro[3.3]heptane-2,6-dicarboxylic acid
Crystal System MonoclinicData not available
Space Group C2Data not available
Unit Cell Dimensions
a8.486 ÅData not available
b7.609 ÅData not available
c6.928 ÅData not available
α90°Data not available
β93.25°Data not available
γ90°Data not available
Volume (V) 446.4 ųData not available
Molecules per Unit Cell (Z) 2Data not available
Data Collection Temperature -160 °CData not available

Experimental Protocols

The following is a detailed methodology for a typical single-crystal X-ray diffraction experiment, which would be employed to determine the crystal structure of compounds such as the stereoisomers of Spiro[3.3]heptane-2,6-dicarboxylic acid.

1. Crystal Growth and Selection:

  • Single crystals of the target compound are grown using a suitable solvent or solvent system (e.g., slow evaporation from an aqueous solution).

  • A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • The crystal is cooled to a low temperature (e.g., 100 K or -160 °C) to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.

4. Data Processing and Structure Solution:

  • The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.

X_ray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file structural_analysis Structural Analysis cif_file->structural_analysis

General workflow of a single-crystal X-ray crystallography experiment.

A Comparative Analysis of the Physicochemical Properties of Spiro[3.3]heptane and Cyclohexane Scaffolds in Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. The "escape from flatland" paradigm in medicinal chemistry encourages the use of three-dimensional (3D) scaffolds to explore new chemical space and improve drug-like properties. This guide provides an objective comparison between the rigid, 3D spiro[3.3]heptane scaffold and the flexible, well-established cyclohexane ring, focusing on their respective carboxylic acid derivatives: spiro[3.3]heptane-2-carboxylic acid and cyclohexane carboxylic acid. This direct comparison highlights the impact of the underlying carbocyclic core on key physicochemical parameters relevant to drug design.

G cluster_scaffolds Core Scaffolds cluster_compounds Carboxylic Acid Derivatives cluster_properties Physicochemical Property Analysis Spiro_Scaffold Spiro[3.3]heptane Scaffold Spiro_Acid Spiro[3.3]heptane-2- carboxylic acid Spiro_Scaffold->Spiro_Acid + COOH Cyclo_Scaffold Cyclohexane Scaffold Cyclo_Acid Cyclohexane carboxylic acid Cyclo_Scaffold->Cyclo_Acid + COOH MW Molecular Weight Spiro_Acid->MW MP Melting Point Spiro_Acid->MP BP Boiling Point Spiro_Acid->BP pKa pKa Spiro_Acid->pKa LogP LogP Spiro_Acid->LogP Cyclo_Acid->MW Cyclo_Acid->MP Cyclo_Acid->BP Cyclo_Acid->pKa Cyclo_Acid->LogP Density Density Cyclo_Acid->Density Solubility Solubility Cyclo_Acid->Solubility

Caption: Comparison workflow for physicochemical properties.

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and cyclohexane carboxylic acid, providing a clear basis for comparison.

PropertyThis compoundCyclohexane carboxylic acid
Molecular Formula C₈H₁₂O₂[1][2]C₇H₁₂O₂
Molecular Weight 140.18 g/mol [1][2]128.17 g/mol
Melting Point (°C) 25[3]29 - 32
Boiling Point (°C) 256.8 ± 8.0232 - 233
Density (g/mL) Data not available~1.033 @ 25°C
Water Solubility Data not available4.6 mg/mL @ 25°C[4]
pKa 4.77 ± 0.20 (Predicted)4.9 @ 25°C
LogP (o/w) 1.65 (Predicted)[2]1.96

Experimental Protocols

The data presented in this guide are determined using standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, indicating the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid. Pure substances typically have a sharp melting range of 1-2°C.[5]

  • Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (one end sealed).[5]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of approximately 3 mm.[5]

    • The tube is placed in the heating block of the melting point apparatus.[5]

    • For an unknown sample, a rapid heating rate (~10-20°C per minute) is used to find an approximate melting range.[6]

    • A second, more precise measurement is then performed. The apparatus is cooled to at least 20°C below the approximate melting point.[6]

    • The sample is heated slowly at a rate of 1-2°C per minute.[6]

    • The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat source (Bunsen burner), mineral oil.[9][10]

  • Procedure:

    • The small test tube is filled to about half-full with the liquid sample.[9]

    • A capillary tube is placed inside the test tube with its open end down.[9]

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped inside a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper convection.[11]

    • The side arm of the Thiele tube is gently and continuously heated.[9]

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.[8][11]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8]

Density Measurement (Gravimetric Method for Liquids)

Density is the mass per unit volume of a substance. For liquids, this is determined by accurately weighing a known volume.

  • Apparatus: Electronic balance (accurate to ±0.001 g), graduated cylinder or volumetric pipette.[12]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured and recorded.[12]

    • A specific volume of the liquid (e.g., 10.0 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[13]

    • The combined mass of the graduated cylinder and the liquid is measured and recorded.[12]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

    • The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[12]

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of acid strength. It can be determined by monitoring the pH of the acidic solution as a strong base is added.

  • Apparatus: Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.[14]

  • Reagents: Standardized strong base solution (e.g., 0.1 M NaOH), a precisely weighed sample of the carboxylic acid, deionized water.[14]

  • Procedure:

    • A known mass of the carboxylic acid is dissolved in a known volume of deionized water in a beaker.

    • The pH electrode is submerged in the solution, and the initial pH is recorded while the solution is gently stirred.

    • The standardized NaOH solution is added in small, precise increments (e.g., 0.5-1.0 mL) from the burette.

    • After each addition, the solution is allowed to stabilize, and the pH is recorded.[14]

    • This process is continued through the equivalence point (where a sharp change in pH occurs) until the pH begins to level off again.

    • A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).

    • The equivalence point is the midpoint of the steepest part of the curve. The volume of titrant at this point is V_eq.

    • The pKa is equal to the pH of the solution at the half-equivalence point (when the volume of added NaOH is V_eq / 2). This is determined from the graph.[15][16]

LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, measures the lipophilicity of a compound by quantifying its differential solubility in a biphasic system of n-octanol and water.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[17]

  • Reagents: n-octanol (pre-saturated with water), water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol), sample compound.[18][19]

  • Procedure:

    • A known amount of the compound is dissolved in either the aqueous or n-octanol phase.

    • The solution is added to a separatory funnel along with a known volume of the other phase.[20]

    • The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[20][21]

    • The mixture is allowed to stand until the two phases are completely separated.[21]

    • Aliquots are carefully taken from both the n-octanol and aqueous layers.

    • The concentration of the compound in each phase ([C]_octanol and [C]_water) is determined using an appropriate analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentrations: P = [C]_octanol / [C]_water.

    • LogP is calculated as the base-10 logarithm of P.[17]

References

Safety Operating Guide

Proper Disposal of Spiro[3.3]heptane-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Spiro[3.3]heptane-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Waste Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. It is crucial not to dispose of this chemical down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol based on best laboratory practices for chemical waste disposal.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.

  • The container must be chemically compatible with the carboxylic acid. A high-density polyethylene (HDPE) or glass container is recommended. Avoid using metal containers.

  • Do not mix this waste with incompatible chemicals, such as strong bases, oxidizing agents, or reactive metals.

Step 2: Labeling of Waste Containers

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • If the waste is a mixture, list all components and their approximate percentages.

  • Indicate the date when waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a well-ventilated area, away from ignition sources and high-traffic areas.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (refer to your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not transport the hazardous waste yourself. Trained personnel should handle the collection and transportation.

Step 5: Neutralization (for dilute aqueous solutions, with EHS approval only)

In some jurisdictions, dilute aqueous solutions of carboxylic acids may be neutralized and disposed of down the drain. However, this is generally not recommended for this compound without specific approval from your institution's EHS office due to its hazardous properties. If approved, the general procedure is as follows:

  • Work in a fume hood and wear appropriate PPE.

  • Ensure the solution does not contain other hazardous materials like heavy metals or solvents.

  • Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the stirring acidic solution.

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Once neutralized, the solution may be flushed down the drain with copious amounts of water, as per your institution's guidelines.

Quantitative Data for Laboratory Waste Disposal

The following table summarizes key quantitative parameters applicable to the disposal of this compound waste, based on general laboratory safety guidelines.

ParameterGuideline ValueNotes
Waste Accumulation Limit in SAA < 55 gallonsFor all hazardous waste in a single SAA.
Acutely Toxic Waste Limit < 1 quart (liquid) or 1 kg (solid)While specific LD50 data for this compound is not readily available, its classification as Acute Toxicity Category 4 suggests it is harmful but may not fall under the stricter regulations for acutely toxic (P-listed) wastes. Always consult your EHS office for confirmation.
pH for Neutralized Aqueous Waste 6.0 - 8.0For drain disposal, only if approved by your institution's EHS office and the waste contains no other hazardous components.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound and contaminated materials) B Is the waste a dilute aqueous solution with no other hazardous components? A->B C Consult Environmental Health & Safety (EHS) for neutralization protocol approval B->C Yes G Collect in a designated, compatible, and properly labeled hazardous waste container B->G No D Approved? C->D E Follow approved neutralization procedure (e.g., adjust pH to 6.0-8.0) D->E Yes D->G No F Drain disposal with copious water (as per institutional guidelines) E->F H Store in a designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup and disposal by EHS or a licensed contractor H->I

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Spiro[3.3]heptane-2-carboxylic acid (CAS No. 28114-87-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07 (Harmful)[1]

Hazard Statement Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Precautionary Statement Code
Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Wash skin thoroughly after handling.P264
Do not eat, drink or smoke when using this product.P270
Use only outdoors or in a well-ventilated area.P271
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P301+P312
IF ON SKIN: Wash with plenty of soap and water.P302+P352
IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
If skin irritation occurs: Get medical advice/attention.P332+P313
If eye irritation persists: Get medical advice/attention.P337+P313
Take off contaminated clothing and wash it before reuse.P362+P364
Store in a well-ventilated place. Keep container tightly closed.P403+P233
Store locked up.P405
Dispose of contents/container to an approved waste disposal plant.P501

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

Protection Type Specification Rationale
Eye and Face Protection Government-approved safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.Protects against eye irritation from splashes or aerosols[3].
Skin Protection Compatible chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.Prevents skin irritation upon contact[3].
Respiratory Protection A government-approved respirator should be used if engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced.Protects the respiratory tract from irritation due to dust or aerosols[3].

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[3][4].

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3].

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing[3].

  • Do not breathe dust, fumes, or vapors[3].

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking[3][4].

  • Keep containers tightly closed when not in use[3].

Storage:

  • Store in a dry, well-ventilated place[3].

  • Keep the container tightly closed and sealed.

  • Recommended storage temperature is between 2-8°C.

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][5].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3][5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Spill Response:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

  • Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial spill absorbents[4][6].

  • Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Adherence to all applicable environmental regulations is mandatory.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Compound in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Proceed to Handling Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Clean_Equipment Clean Equipment Perform_Experiment->Clean_Equipment Experiment Complete Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Clean_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Occurs Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Exposure Occurs (Skin/Eye Contact, Inhalation) First_Aid_Response Follow First Aid Procedures First_Aid->First_Aid_Response Seek_Medical_Attention Seek Medical Attention First_Aid_Response->Seek_Medical_Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Spiro[3.3]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.